Product packaging for 7-Methoxy-2-nitrobenzofuran(Cat. No.:CAS No. 30335-71-8)

7-Methoxy-2-nitrobenzofuran

Cat. No.: B11905042
CAS No.: 30335-71-8
M. Wt: 193.16 g/mol
InChI Key: AZXFRACMLPEVGC-UHFFFAOYSA-N
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Description

7-Methoxy-2-nitrobenzofuran is a nitro- and methoxy-substituted benzofuran derivative of high interest in pharmaceutical and medicinal chemistry research. Benzofuran scaffolds are recognized as privileged structures in drug discovery due to their wide range of potent biological activities . Substitution patterns on the benzofuran core, particularly with nitro and methoxy groups, are known to be critical for interacting with key enzymatic targets . Research on analogous compounds indicates that nitro-substituted benzofurans show significant potential as inhibitors of monoamine oxidase (MAO) enzymes . MAO enzymes are important targets in neuroscience for the management of neurological disorders such as Parkinson's disease, Alzheimer's disease, and depression . The specific position of the nitro group on the benzofuran ring can influence selectivity for the MAO-A or MAO-B isoform, making such compounds valuable tools for neurochemical study . Furthermore, related benzofuran derivatives have been investigated for other biological properties, including antimicrobial and anticancer activities . This product is provided for research and development purposes in a laboratory setting only. It is strictly not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7NO4 B11905042 7-Methoxy-2-nitrobenzofuran CAS No. 30335-71-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-methoxy-2-nitro-1-benzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO4/c1-13-7-4-2-3-6-5-8(10(11)12)14-9(6)7/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZXFRACMLPEVGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40305405
Record name 7-Methoxy-2-nitro-1-benzofuran
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Molecular Weight

193.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30335-71-8
Record name NSC170702
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170702
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7-Methoxy-2-nitro-1-benzofuran
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for 7 Methoxy 2 Nitrobenzofuran Derivatives

Retrosynthetic Analysis and Key Precursors

A logical retrosynthetic analysis of 7-Methoxy-2-nitrobenzofuran would disconnect the molecule at the C-O and C-C bonds of the furan (B31954) ring. This approach points to key precursors such as a suitably substituted phenol (B47542) and a two-carbon synthon. Specifically, a 2-hydroxy-3-methoxy-nitrobenzene derivative would be a primary starting material. For instance, 2-hydroxy-3-methoxy-5-nitrobenzaldehyde (B99842) serves as a crucial precursor in some synthetic routes. core.ac.uk The synthesis of this aldehyde itself can be achieved through the nitration of 2-hydroxy-3-methoxybenzaldehyde.

Another key precursor approach involves starting with a methoxy-substituted benzofuran (B130515) and subsequently introducing the nitro group. For example, 6-methoxybenzofuran (B1631075) can be nitrated to produce 6-Methoxy-2-nitrobenzofuran. This highlights the importance of substituted benzofurans as direct precursors to more complex derivatives.

Established Synthetic Approaches to Substituted Benzofurans

The construction of the benzofuran scaffold is a cornerstone of organic synthesis, with numerous established methods available.

Cyclization Reactions for Benzofuran Core Construction

Intramolecular cyclization is a common and effective strategy for forming the benzofuran ring. sioc-journal.cn A prevalent method involves the reaction of a 2-halophenol with a terminal alkyne, followed by cyclization. organic-chemistry.org For the synthesis of this compound derivatives, a key reaction involves the cyclization of ethyl 2-formyl-6-methoxy-4-nitrophenoxyacetate in the presence of anhydrous potassium carbonate to yield ethyl 7-methoxy-5-nitrobenzofuran-2-carboxylate. core.ac.uk

Acid-catalyzed cyclization of acetals is another powerful technique. wuxiapptec.com For example, a polyphosphoric acid (PPA) catalyzed cyclization of an appropriate acetal (B89532) substrate can lead to the formation of the benzofuran core. wuxiapptec.com Additionally, iodine(III)-catalyzed oxidative cyclization of 2-hydroxystilbenes provides a route to 2-arylbenzofurans. mdpi.com

Annulation Reactions for Benzofuran Assembly

Annulation reactions, which involve the formation of a new ring onto an existing one, are also pivotal in benzofuran synthesis. mdpi.com A notable example is the copper-promoted hydration and annulation of 2-fluorophenylacetylene derivatives, which provides a pathway to substituted benzofurans. beilstein-journals.org This method involves the hydration of the C-F bond followed by an intramolecular annulation. beilstein-journals.org Another approach is the [4+1] annulation of para-quinone methides with bromonitromethane, which yields functionalized 2,3-dihydrobenzofurans and benzofuran-2(3H)-ones under mild, metal-free conditions. rsc.org Furthermore, a [4+3] annulation of aurones with crotonate-derived sulfonium (B1226848) salts has been developed for the synthesis of benzofuran-fused oxepines. nih.gov

Regioselective Introduction of the Nitro Group via Electrophilic Aromatic Substitution

The introduction of a nitro group onto the benzofuran ring is typically achieved through electrophilic aromatic substitution. The regioselectivity of this reaction is crucial for the synthesis of a specific isomer like this compound. The nitration of 3-alkyl-1-benzofurans has been shown to occur regioselectively at the 2-position. thieme-connect.com For methoxy-substituted benzofurans, nitration using a mixture of nitric acid and acetic anhydride (B1165640) is a common method. The conditions of the nitration, including the specific nitrating agent and solvent, can influence the position of the nitro group. For instance, "Menke conditions," which utilize copper(II) nitrate (B79036) in acetic anhydride, have been used for the nitration of iridabenzofurans, a type of metallabenzofuran. acs.orgacs.orgepfl.chresearchgate.net

Methodologies for Methoxy (B1213986) Group Introduction to Benzofuran Scaffolds

The methoxy group can be introduced at various stages of the synthesis. It can be present in the starting materials, such as in 2-hydroxy-3-methoxy-5-nitrobenzaldehyde. core.ac.uk Alternatively, a hydroxyl group on the benzofuran ring can be methylated to introduce the methoxy group. This is commonly achieved using methylating agents like dimethyl sulfate (B86663) or methyl iodide in the presence of a base. smolecule.comsmolecule.comevitachem.com

Catalytic and Innovative Synthetic Techniques for Benzofuran Formation

Modern synthetic chemistry has seen the development of numerous catalytic and innovative methods for benzofuran synthesis, often offering higher efficiency and milder reaction conditions. nih.govbohrium.comquantumzeitgeist.com

Transition metal catalysts, particularly those based on palladium and copper, are widely employed. nih.govacs.org Palladium-catalyzed reactions, such as the Sonogashira coupling of o-iodophenols with terminal alkynes followed by intramolecular cyclization, are powerful tools for benzofuran synthesis. organic-chemistry.orgacs.org Copper catalysts are also used in various cyclization and annulation reactions. beilstein-journals.orgnih.gov Nickel-catalyzed intramolecular nucleophilic addition has also emerged as an effective method for forming benzofuran derivatives. acs.orgthieme.de

More recent innovations include the use of visible-light-mediated catalysis, which offers a greener approach to benzofuran synthesis. nih.gov Additionally, acid-catalyzed reactions, employing either Brønsted or Lewis acids, continue to be refined for efficient benzofuran formation. wuxiapptec.comnih.gov

Table 1: Key Synthetic Reactions for Benzofuran Derivatives

Reaction Type Key Reagents/Catalysts Precursors Product Type
Intramolecular Cyclization Anhydrous potassium carbonate Ethyl 2-formyl-6-methoxy-4-nitrophenoxyacetate Ethyl 7-methoxy-5-nitrobenzofuran-2-carboxylate core.ac.uk
Annulation Copper(I) iodide, Potassium hydroxide 2-Fluorophenylacetylene derivatives Substituted benzofurans beilstein-journals.org
Electrophilic Nitration Nitric acid, Acetic anhydride 6-Methoxybenzofuran 6-Methoxy-2-nitrobenzofuran
Methylation Dimethyl sulfate, Base Hydroxy-benzofuran derivative Methoxy-benzofuran derivative smolecule.comevitachem.com
Palladium-Catalyzed Cyclization Palladium acetate (B1210297), Copper(I) iodide o-Iodoanisoles, Terminal alkynes 2,3-Disubstituted benzofurans organic-chemistry.org
Nickel-Catalyzed Cyclization Nickel catalyst Appropriately substituted precursors Benzofuran derivatives acs.orgthieme.de

Palladium-Catalyzed Transformations

Palladium catalysis is a cornerstone in the synthesis of benzofurans, offering high efficiency and broad substrate scope. elsevier.es These methods often involve the coupling of ortho-substituted phenols with alkynes or alkenes, followed by an intramolecular cyclization.

One prominent strategy is the Sonogashira cross-coupling reaction between terminal alkynes and iodophenols, which, followed by intramolecular cyclization, yields benzofuran derivatives. acs.org This domino approach can be catalyzed by palladium nanoparticles under mild conditions. organic-chemistry.org For instance, the coupling of 2-hydroxyaryl halides with terminal alkynes in the presence of a Pd(II) acetate catalyst affords benzofurans in fair to very good yields. elsevier.es A tandem α-arylation and intramolecular O-arylation of 1,2,3-triiodobenzenes with benzylketones, catalyzed by palladium, provides a regioselective route to 7-iodobenzo[b]furans, which are valuable precursors for further functionalization. nih.govrsc.org Another advanced method involves a palladium-catalyzed C-H activation and oxidation tandem reaction of 2-hydroxystyrenes and iodobenzenes. rsc.org Furthermore, palladium-catalyzed oxidative annulations between phenols and alkenylcarboxylic acids have been used to produce a library of 2,3-disubstituted benzofurans. nih.gov

Method Catalyst System Reactants Key Features Reference(s)
Sonogashira Coupling/CyclizationPd nanoparticleso-Iodophenols, Terminal AlkynesOne-pot synthesis, recyclable catalyst. acs.orgorganic-chemistry.org
C-H Activation/OxidationPd(OAc)₂2-Hydroxystyrenes, IodobenzenesTandem reaction, improved synthetic efficiency. rsc.org
Tandem ArylationPalladium catalyst1,2,3-Triiodobenzenes, BenzylketonesHighly regioselective, forms 7-iodobenzofurans. nih.govrsc.org
Oxidative AnnulationPalladium catalystPhenols, Alkenylcarboxylic AcidsAccess to 2,3-disubstituted benzofurans. nih.gov
CarboalkoxylationPalladium catalyst2-Allylphenols, Aryl TriflatesGenerates functionalized 2,3-dihydrobenzofurans. nih.gov

Copper-Catalyzed Methodologies

Copper catalysts provide a cost-effective and efficient alternative for benzofuran synthesis. These methods often proceed under mild conditions and demonstrate good functional group tolerance.

A significant copper-catalyzed approach is the aerobic oxidative cyclization of phenols and alkynes in a one-pot procedure. rsc.orgresearchgate.net This transformation involves a sequential nucleophilic addition and oxidative cyclization. rsc.orgresearchgate.net Copper catalysts, often in conjunction with palladium, are used in Sonogashira coupling reactions to synthesize benzofuran derivatives from terminal alkynes and iodophenols. acs.org Ligand-free CuBr has been shown to catalyze the coupling and cyclization of terminal alkynes with N-tosylhydrazones derived from o-hydroxybenzaldehydes. organic-chemistry.org Another method involves one-pot tandem reactions of acyl chlorides, phosphorus ylides, and o-iodophenols in the presence of a copper catalyst. organic-chemistry.org Additionally, an efficient synthesis of benzothieno[3,2-b]benzofurans has been developed via an intramolecular dehydrogenative C–H/O–H coupling using a copper catalyst, which proceeds through a radical pathway. rsc.org

Method Catalyst System Reactants Key Features Reference(s)
Aerobic Oxidative CyclizationCopper catalyst, O₂Phenols, AlkynesOne-pot, regioselective synthesis. rsc.orgresearchgate.net
Coupling/CyclizationLigand-free CuBrTerminal Alkynes, N-TosylhydrazonesGood functional group tolerance. organic-chemistry.org
Tandem ReactionCopper catalystAcyl Chlorides, Phosphorus Ylides, o-IodophenolsRapid, one-pot synthesis of functionalized benzofurans. organic-chemistry.org
Dehydrogenative C-O CouplingCopper catalyst2-(2-hydroxyaryl)thiophenesRadical pathway, forms fused ring systems. rsc.org
Cyclization/ChalcogenationCopper catalysto-Alkynylphenols, Epoxides, S₈/SeDomino process to form 3-(β-hydroxychalcogen)benzofurans. acs.org

Gold- and Silver-Catalyzed Approaches

Gold and silver catalysts are recognized for their unique π-acidity, which allows for the mild activation of alkynes and allenes, facilitating the synthesis of highly substituted furan and benzofuran derivatives. rsc.orgrsc.org

Gold-catalyzed methodologies include the treatment of alkynyl esters and quinols to form the benzofuran nucleus, often using a catalyst system like JohnPhosAuCl/AgNTf₂. acs.org Bimetallic gold-silver catalytic systems have also been employed, leveraging the redox properties of gold to activate carbophilic acidity. acs.orgnih.gov

Silver catalysts are also effective in these transformations. A notable example is the Ag-catalyzed oxidative cyclization of 1,6-enynes with sodium sulfinates to produce sulfonylated benzofurans. nih.govacs.org This method constructs the benzofuran skeleton while introducing a sulfonyl group in a cascade manner. acs.org Another silver-catalyzed cascade reaction involves an oxidative dearomatization and Michael addition-annulation sequence starting from 2-alkynylphenols to yield 4-substituted benzofurans. dntb.gov.ua

Method Catalyst System Reactants Key Features Reference(s)
Gold-Promoted CyclizationJohnPhosAuCl/AgNTf₂Alkynyl Esters, QuinolsEffective for substituted substrates. acs.org
Bimetallic Gold/Silver CatalysisPh₃PAuCl/AgNTf₂/PhenVarious alkyne precursorsUtilizes redox and π-acidic properties. acs.orgnih.gov
Silver-Catalyzed Oxidative CyclizationAg(I) catalyst, K₂S₂O₈1,6-Enynes, Sodium SulfinatesCascade reaction forms sulfonylated benzofurans. nih.govacs.org
Silver-Catalyzed Cascade AnnulationSilver catalyst2-Alkynylphenols, IndolesOne-pot oxidative coupling and annulation. dntb.gov.ua

Metal-Free Synthetic Routes

The development of metal-free synthetic routes is an important goal in green chemistry, avoiding the cost and potential toxicity of transition metals. Several such methods have been established for benzofuran synthesis.

A common metal-free approach involves the use of hypervalent iodine reagents, such as (diacetoxyiodo)benzene, to mediate the cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans. organic-chemistry.org A unique transition-metal-free synthesis of C3-arylated benzofurans has been reported starting from benzothiophene (B83047) S-oxides and phenols. acs.orgnih.govmanchester.ac.uk This reaction proceeds through an interrupted Pummerer reaction followed by a organic-chemistry.orgorganic-chemistry.org sigmatropic rearrangement. acs.orgnih.govmanchester.ac.uk Another metal-free, one-pot synthesis allows for the creation of 2,3-disubstituted benzofurans from readily accessible propargyl alcohols and phenols under ambient conditions. rsc.org Additionally, a radical-mediated cyclization of oxygen-linked 1,6-enynes has been shown to produce 3-carbonylated benzofurans without the need for a metal catalyst. thieme-connect.com

Method Reagents Reactants Key Features Reference(s)
Oxidative CyclizationHypervalent Iodine Reagentso-HydroxystilbenesMetal-free, good yields. organic-chemistry.org
Interrupted Pummerer/ organic-chemistry.orgorganic-chemistry.org RearrangementTrifluoroacetic anhydrideBenzothiophene S-oxides, PhenolsDeconstructive synthesis, C-H functionalization. acs.orgnih.govmanchester.ac.uk
Sequential ReactionBrønsted acid/basePropargyl Alcohols, PhenolsOne-pot, ambient conditions, disubstituted products. rsc.org
Radical CyclizationRadical initiatorOxygen-linked 1,6-enynesForms 3-carbonylated benzofurans. thieme-connect.com

Acid-Catalyzed Cyclizations and Mechanistic Insights

Acid-catalyzed cyclization is a classical and powerful method for constructing the benzofuran scaffold. These reactions often involve the intramolecular cyclization of suitable precursors, such as acetals or other activated substrates.

One such method synthesizes 2,3-disubstituted benzofurans from acrolein dimer and 1,3-dicarbonyl compounds using a Lewis acid catalyst and an oxidizing agent like N-bromosuccinimide (NBS). nih.govacs.org An unusual and facile approach involves a cascade reaction of 6-acetoxy-β-pyrones and phenols, which proceeds via transacetalization, a Fries-type rearrangement, Michael addition, and ring-opening aromatization. rsc.org

Mechanistic studies of the acid-catalyzed cyclization of acetal substrates provide significant insights into reaction pathways. For example, the cyclization of an acetal like compound 1 under acidic conditions (e.g., polyphosphoric acid) proceeds through the protonation of the substrate, elimination of methanol (B129727) to form a critical oxonium ion intermediate, followed by nucleophilic attack from the phenyl ring. wuxiapptec.com Quantum mechanics (QM) analysis of this oxonium ion intermediate, rather than the starting material, is crucial for accurately predicting the regioselectivity of the cyclization. wuxiapptec.com The reaction energy profiles can be calculated to substantiate these predictions, with lower activation energies corresponding to the major product formed. wuxiapptec.com This approach has been applied to the synthesis of 7-methoxybenzofuran (B1297906) derivatives, such as 2-(5-acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic acid. mdpi.com

Reactants Catalyst/Conditions Intermediate Activation Energy Difference (ΔEa) Predicted Ratio Reference(s)
Acetal 1 Polyphosphoric Acid (PPA)Oxonium ion A 0.94 kcal/mol1 : 3.44 wuxiapptec.com

Oxidative Cyclization Strategies

Oxidative cyclization reactions are a powerful tool for benzofuran synthesis, often involving the formation of a C–O bond coupled with an oxidation step. These reactions can be catalyzed by various metals.

Palladium(II)-catalyzed oxidative cyclization of 2-allylphenols is a well-established method, using a reoxidant system like Cu(OAc)₂–LiCl to yield functionalized 2-methylbenzofurans. sci-hub.se This process is an intramolecular version of the Wacker oxidation. Similarly, palladium-catalyzed dehydrogenative intramolecular arylation of O-aryl cyclic vinylogous esters provides access to benzofuran-fused cyclohexenones. acs.org Copper-catalyzed aerobic oxidative cyclization of phenols and alkynes is another key strategy, using molecular oxygen as a green oxidant. rsc.orgresearchgate.net Silver catalysts are also employed in the oxidative cyclization of 1,6-enynes with sodium sulfinates, yielding sulfonylated benzofurans. nih.govacs.org A metal-free alternative involves the equilibration of bulky 2,2-ditipyl-1-R-ethenols, which is accompanied by an oxidative cyclization to form substituted benzofurans. cdnsciencepub.com

Method Catalyst/Oxidant Reactants Key Features Reference(s)
Pd-Catalyzed CyclizationPdCl₂, Cu(OAc)₂2-AllylphenolsIntramolecular Wacker-type reaction. sci-hub.se
Cu-Catalyzed Aerobic CyclizationCopper catalyst, O₂Phenols, AlkynesOne-pot, uses molecular oxygen. rsc.orgresearchgate.net
Ag-Catalyzed Oxidative CyclizationAg(I) catalyst, K₂S₂O₈1,6-Enynes, Sodium SulfinatesCascade process introduces sulfonyl group. nih.govacs.org
Metal-Free CyclizationNone (thermal)2,2-Ditipyl-1-R-ethenolsFacile for bulky substrates. cdnsciencepub.com

Radical-Mediated Synthesis Pathways

Radical reactions offer unique pathways for the construction of benzofuran rings, often proceeding under mild conditions and allowing for the formation of complex structures.

One innovative method applies heteroatom anions as super-electron-donors (SEDs) to initiate intermolecular radical coupling reactions, leading to 3-substituted benzofurans. researchgate.net Another powerful strategy is the AgNO₂-catalyzed radical cyclization of 2-alkynylanisoles with selenium powder and arylboronic acids. acs.orgsci-hub.se This cascade reaction constructs the benzofuran ring and forms two C–Se bonds in a single step, proceeding via an aryl selenium radical intermediate. acs.orgsci-hub.se Samarium(II) iodide (SmI₂) is another reagent used to mediate the radical cyclization of appropriate precursors on a solid support, demonstrating the versatility of radical methods in combinatorial chemistry. acs.org

Method Initiator/Mediator Reactants Key Features Reference(s)
Super-Electron-Donor (SED) InitiatedHeteroatom anionsPhenyliodide derivativesFacile synthesis of 3-substituted benzofurans. researchgate.net
AgNO₂-Catalyzed CascadeAgNO₂, O₂2-Alkynylanisoles, Se powder, Arylboronic acidsForms selenated benzofurans via a radical cascade. acs.orgsci-hub.se
SmI₂-Mediated CyclizationSmI₂Precursors on solid supportSuitable for combinatorial synthesis. acs.org

Regioselectivity and Stereoselectivity in Benzofuran Synthesis

Controlling the precise spatial arrangement of atoms is a significant challenge in the synthesis of complex substituted benzofurans. numberanalytics.com Achieving high regioselectivity (control over the position of substituents) and stereoselectivity (control over the 3D orientation) is crucial.

Strategies for Regioisomeric Control

The ability to selectively synthesize one regioisomer over others is fundamental in preparing functionalized benzofurans. The outcome of cyclization reactions is often dictated by the reaction conditions and the nature of the precursors. oregonstate.edu

A classic challenge is the cyclization of α-phenoxycarbonyl compounds, where the presence of two unsubstituted ortho positions on the phenol ring can lead to mixtures of regioisomers. oregonstate.edu Several strategies have been developed to overcome this:

Catalyst and Reagent Control : The choice of catalyst and reagents can completely switch the regiochemical outcome. In the reaction between phenols and α-bromoacetophenones, using neutral alumina (B75360) leads exclusively to 2-substituted benzo[b]furans. acs.orgnih.gov Conversely, if a basic salt like potassium carbonate is used first to form the corresponding 2-oxoether, subsequent cyclization promoted by neutral alumina yields the 3-substituted benzo[b]furans. acs.orgnih.gov

Directing Groups : The use of directing groups can guide reactions to a specific position on the aromatic ring. For example, in the palladium-catalyzed C-H arylation of benzofuran-2-carboxamides, an 8-aminoquinoline (B160924) (AQ) directing group is used to selectively functionalize the C3-position. mdpi.com

Ligand-Controlled Reactions : In some transition-metal-catalyzed reactions, the ligand attached to the metal center can control regioselectivity. An expedient ligand-controlled strategy using nickel catalysts allows for a switch between branched and linear products in the hydroheteroarylation of vinylarenes with benzofurans. organic-chemistry.org

Reaction Cascades : One-pot syntheses involving sequential reactions can provide high regioselectivity. A palladium-catalyzed process for synthesizing 2,3-disubstituted benzofurans from iodophenols and terminal alkynes proceeds through a Sonogashira coupling followed by intramolecular cyclization, ensuring a specific substitution pattern. nih.gov

The following table summarizes how different conditions can control the regioselectivity in the synthesis of 2- and 3-substituted benzofurans from phenols and α-bromoacetophenones. acs.orgnih.gov

Table 1: Regiocontrol in Benzofuran Synthesis

Starting Materials Catalyst/Reagent Intermediate Product Regioselectivity
Phenol + α-bromoacetophenone Neutral Alumina Not Isolated 2-Substituted Benzofuran Complete

Computational Rationalization of Regioselectivity

Density Functional Theory (DFT) calculations have become an indispensable tool for understanding and predicting the regioselectivity observed in chemical reactions. acs.orgnih.gov By modeling the reaction pathways, chemists can rationalize why a particular isomer is favored.

In the acid-catalyzed cyclization of acetals to form benzofurans, initial quantum mechanics (QM) analyses of the starting material sometimes fail to predict the correct experimental outcome. wuxiapptec.comwuxibiology.com For instance, while analysis of the acetal substrate suggested one major product, experiments yielded a 1:5 mixture with the opposite regioisomer being dominant. wuxiapptec.comwuxibiology.com A more accurate prediction was achieved by analyzing the properties of the key reaction intermediate, the oxonium ion. wuxiapptec.com

Computational studies rationalize regioselectivity by:

Calculating Activation Energies : DFT can be used to compute the activation energy barriers for competing reaction pathways. The pathway with the lower activation energy is kinetically favored and will lead to the major product. wuxiapptec.com For the cyclization of the oxonium ion, the calculated activation energy for reaction at site 'b' was 0.94 kcal/mol lower than at site 'a', which was consistent with the experimentally observed product ratio. wuxiapptec.comwuxibiology.com

Analyzing Frontier Molecular Orbitals (FMO) : The shapes and energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of the reactants can predict the most likely sites of interaction. wuxiapptec.comconicet.gov.ar

Mapping Electrostatic Potential : The electrostatic potential energy surfaces can reveal the most electron-rich (nucleophilic) and electron-deficient (electrophilic) sites within a molecule, guiding the understanding of intermolecular interactions. sciforum.netsemanticscholar.org

Theoretical studies on the cyclization of enaminones to form benzofurans and indoles used DFT and the Hard and Soft Acids and Bases (HSAB) principle to analyze the electronic effects of substituents. researchgate.net The calculated Fukui functions for nucleophilic and electrophilic attacks correctly accounted for the experimentally observed preference for cyclization at the C6′ carbon of the benzene (B151609) ring. researchgate.net

Enantioselective Synthesis of Benzofuran Fused Systems

The synthesis of single enantiomers of complex molecules is critical in medicinal chemistry. For benzofuran fused systems, this is often achieved using chiral catalysts. A protocol for the structurally divergent synthesis of benzofuran fused azocine (B12641756) derivatives and spiro-cyclopentanone benzofurans has been developed using a chiral bifunctional urea (B33335) catalyst for the initial reaction, followed by a switchable annulation controlled by a Lewis base catalyst. rsc.org This method produces the complex fused systems in high yields with excellent diastereo- and enantioselectivities. rsc.orgrsc.org

Key strategies include:

Chiral Bifunctional Catalysis : Catalysts that possess both a Brønsted acid/base site and a hydrogen-bond donor site (like thioureas or squaramides) can effectively organize the substrates in the transition state to induce asymmetry. rsc.orgbeilstein-journals.org Bifunctional squaramide catalysts have been used in the enantioselective formal [4+2] cycloaddition of benzofuran-derived azadienes to produce chiral benzofuran-fused 1,4-dihydropyridines with excellent enantioselectivities (92–99% ee). beilstein-journals.org

Sequential Catalysis : A powerful strategy involves using multiple catalysts sequentially in a one-pot process. For example, a chiral bifunctional squaramide catalyzes an initial reaction, and then a Lewis base (like DBU or PPh3) is added to control a subsequent divergent annulation, leading to different molecular skeletons from the same starting materials. rsc.org

Dearomative Cycloadditions : Asymmetric dearomatization of the benzofuran ring itself is a modern strategy to build complex, chiral polycyclic frameworks. Palladium-catalyzed dearomative [3+2] cycloadditions of 2-nitrobenzofurans have been shown to construct tetrahydrofurobenzofurans with good to excellent yields, diastereoselectivity, and enantioselectivity (75%–95% ee). researchgate.net

The table below shows the results of optimizing an enantioselective reaction to produce a benzofuran fused azocine derivative. rsc.org

Table 2: Optimization of Enantioselective Synthesis of Azocine 3a

Entry Catalyst Solvent Time (h) Yield (%) dr ee (%)
1 Squaramide C1 Toluene 24 93 >20:1 92
2 Squaramide C1 CH₂Cl₂ 24 90 >20:1 90
3 Squaramide C1 THF 24 85 15:1 88
4 Squaramide C1 Et₂O 48 70 10:1 85
5 Squaramide C2 Toluene 24 92 >20:1 89
6 Thiourea C3 Toluene 36 80 10:1 82

Reaction conditions: 0.1 mmol of imine, 0.11 mmol of ynone, 10 mol% catalyst in 1 mL solvent at room temperature, followed by addition of DBU (20 mol%). rsc.org

Process Scale-Up and Synthetic Efficiency Considerations

Translating a laboratory-scale synthesis to an industrial process requires careful optimization of reaction parameters to ensure safety, efficiency, cost-effectiveness, and purity. For nitrobenzofuran derivatives, specific challenges like handling nitrating agents and managing exothermic reactions must be addressed.

A patent for the preparation of 5-nitrobenzofurans describes reaction conditions suitable for larger scales. google.com For the nitration step to produce a nitro-substituted benzofuran, the temperature is carefully controlled, preferably between -10 and 20°C, and more preferably between -5 and 10°C, to manage the exothermic nature of the reaction and prevent side products. google.com The molar concentration of the substrate is also defined, typically between 0.2 to 3 mol/L, to ensure an efficient and controllable process. google.com

In a reported dearomative cycloaddition of 2-nitrobenzofurans, a scale-up synthesis was performed on a gram scale, demonstrating the potential applicability of the method for larger production. mdpi.com The successful scaling of a reaction often involves moving from batch to continuous flow reactors, which can offer better control over heat and mass transfer, especially for highly exothermic or fast reactions.

Key considerations for improving synthetic efficiency on a larger scale include:

Minimizing Steps : One-pot or tandem reactions are highly desirable as they reduce the number of workup and purification steps, saving time, materials, and reducing waste. nih.gov

Catalyst Loading : Reducing the amount of catalyst needed (especially expensive precious metal catalysts) without sacrificing yield or selectivity is a major focus of process optimization. mdpi.com

Reaction Time and Temperature : Optimizing reaction time and temperature can significantly impact energy consumption and throughput.

Purification : Developing efficient purification methods, such as crystallization over chromatographic separation, is crucial for obtaining high-purity compounds economically on a large scale.

Reaction Mechanisms and Chemical Transformations of 7 Methoxy 2 Nitrobenzofuran

Fundamental Reactivity of the Benzofuran (B130515) Ring System

The benzofuran moiety, an aromatic heterocyclic system, is the core of 7-Methoxy-2-nitrobenzofuran. Its reactivity is significantly influenced by the substituents on both the benzene (B151609) and furan (B31954) rings.

Electrophilic Substitution Pathways and Regioselectivity

The benzofuran ring is generally susceptible to electrophilic attack due to its aromatic character. However, the regioselectivity of such reactions is heavily influenced by the existing substituents. In this compound, the powerful electron-withdrawing nature of the nitro group at the C2 position deactivates the furan ring towards electrophilic attack. Conversely, the methoxy (B1213986) group at the C7 position is an activating group, directing electrophiles to the ortho and para positions on the benzene ring. libretexts.org

In the case of 7-methoxybenzofuran (B1297906), electrophilic substitution, such as alkynylation, has been shown to occur at the C4 and C6 positions, while no C2 substitution product was isolated. beilstein-journals.org This suggests that for this compound, any electrophilic substitution would preferentially occur on the benzene ring at positions C4 and C6, which are ortho and para to the activating methoxy group, respectively. libretexts.org The C2 position is already substituted, and the furan ring is deactivated.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

PositionActivating/Deactivating InfluencePredicted Reactivity towards Electrophiles
C2Substituted with -NO₂ (strongly deactivating)Unlikely to react
C3Part of the deactivated furan ringUnlikely to react
C4Ortho to -OCH₃ (activating), meta to -NO₂ (deactivating)Favorable site for substitution
C5Meta to -OCH₃ (activating), para to -NO₂ (deactivating)Less favorable site for substitution
C6Para to -OCH₃ (activating), meta to -NO₂ (deactivating)Favorable site for substitution

Nucleophilic Substitution Pathways and Site Selectivity

The presence of the strongly electron-withdrawing nitro group at the C2 position makes the benzofuran ring electron-deficient and thus susceptible to nucleophilic attack. This is a classic example of nucleophilic aromatic substitution (SNAr). wikipedia.orgmasterorganicchemistry.com The nitro group activates the ring for nucleophilic attack, particularly at the positions ortho and para to it. wikipedia.orgmasterorganicchemistry.com In the this compound system, this activation would primarily be at the C3 position.

A significant class of reactions involving nucleophilic attack on 2-nitrobenzofurans are dearomative cycloadditions. acs.orgacs.org These reactions proceed via the initial attack of a nucleophile, leading to the loss of aromaticity and the formation of complex polycyclic structures. researchgate.netresearchgate.netrsc.org For instance, 2-nitrobenzofurans can undergo [3+2] cycloaddition reactions with various nucleophiles like isocyanoacetate esters. acs.org

Addition-Elimination Mechanisms

The SNAr reactions mentioned above proceed via an addition-elimination mechanism. A nucleophile first adds to the electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. wikipedia.org Subsequently, a leaving group is eliminated to restore aromaticity. In the context of this compound, a nucleophile would add to the C3 position, and if a suitable leaving group were present, it would be expelled.

Another manifestation of an addition-elimination mechanism is the Diels-Alder reaction, where 2-nitrobenzofurans can act as dienophiles. sciforum.netsciforum.net These reactions involve a [4+2] cycloaddition with a diene, followed by the elimination of nitrous acid from the cycloadduct to yield dibenzofuran (B1670420) derivatives. sciforum.netsciforum.net The nitro group is crucial for enhancing the dienophilic character of the benzofuran system. sciforum.netsciforum.net

Transformations Involving the Nitro Moiety

The nitro group is not merely an activating group but also a versatile functional handle that can undergo various transformations.

Reduction Pathways of the Nitro Group

The reduction of the nitro group to an amino group is a common and synthetically useful transformation. This can be achieved using various reducing agents. For related nitrobenzofuran compounds, catalytic hydrogenation using hydrogen gas with a palladium on carbon catalyst (H₂/Pd-C) is a frequently employed method. This reaction typically proceeds under mild conditions to afford the corresponding aminobenzofuran. The synthesis of 2-aminobenzofurans is a significant area of research due to their prevalence in biologically active compounds. nih.gov

Table 2: Common Reagents for the Reduction of Nitrobenzofurans

ReagentProductReference
H₂/Pd-CAminobenzofuranGeneral knowledge
NaBH₄/NiCl₂Aminobenzofuran nih.gov (for related compounds)
Fe/HClAminobenzofuranGeneral knowledge
SnCl₂/HClAminobenzofuranGeneral knowledge

Functionalization Reactions at the Nitro Position

While direct substitution of the nitro group itself is less common without initial reduction, its presence enables a variety of functionalization reactions on the benzofuran ring. The dearomative cycloaddition reactions are a prime example of the nitro group's role in enabling the functionalization of the heterocyclic ring. acs.orgacs.orgresearchgate.netresearchgate.netrsc.org In these reactions, the nitro-activated furan ring undergoes cycloaddition, and in subsequent steps, the nitro group can be removed or transformed. sciforum.netsciforum.net This strategy allows for the construction of complex molecular architectures that would be inaccessible otherwise. For instance, in polar Diels-Alder reactions, the nitro group is eliminated as nitrous acid in a concerted step following the initial cycloaddition. sciforum.netsciforum.net

Advanced Spectroscopic Characterization and Structural Elucidation of 7 Methoxy 2 Nitrobenzofuran

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the carbon and hydrogen framework.

Proton (¹H) NMR Chemical Shift Analysis

The ¹H NMR spectrum of 7-Methoxy-2-nitrobenzofuran provides specific information about the electronic environment of each proton. The chemical shifts are influenced by the electron-withdrawing nitro group and the electron-donating methoxy (B1213986) group, as well as the inherent aromaticity of the benzofuran (B130515) ring system.

The methoxy group (-OCH₃) protons are expected to appear as a sharp singlet, typically in the range of 3.9-4.1 ppm. acdlabs.com The protons on the aromatic portion of the benzofuran ring will exhibit distinct signals. Based on data from closely related 7-nitrobenzofuran (B103471) derivatives, the chemical shifts for the aromatic protons can be predicted. unica.it The proton at position 3 (H-3) on the furan (B31954) ring is anticipated to be a singlet in the downfield region, likely around 7.5 ppm, due to the influence of the adjacent nitro group. The protons on the benzene (B151609) ring (H-4, H-5, and H-6) form a three-spin system. H-4 and H-6 are significantly deshielded due to their proximity to the nitro and methoxy groups, respectively, with expected chemical shifts around 8.1 ppm and 7.9 ppm. unica.it The H-5 proton would likely appear at a more upfield position, around 7.4 ppm. unica.it

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (δ, ppm) Multiplicity
H-3 ~7.5 Singlet (s)
H-4 ~8.1 Doublet (d)
H-5 ~7.4 Triplet (t)
H-6 ~7.9 Doublet (d)

Carbon (¹³C) NMR Chemical Shift Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing insights into the carbon skeleton of the molecule. The broad range of ¹³C chemical shifts allows for the clear resolution of individual carbon atoms, including quaternary carbons. oregonstate.edu

For this compound, the carbon of the methoxy group is expected to resonate at approximately 56-57 ppm. acdlabs.com The carbon atoms of the benzofuran ring system will have shifts spread over a wide range. The C-2 carbon, directly attached to the nitro group, will be significantly downfield. The carbons bearing the methoxy group (C-7) and the furan oxygen (C-7a and C-3a) will also have characteristic chemical shifts. Data from analogous structures suggest the approximate chemical shifts listed in the table below. unica.it

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (δ, ppm)
C-2 ~153
C-3 ~104
C-3a ~130
C-4 ~123
C-5 ~129
C-6 ~119
C-7 ~148
C-7a ~134

Advanced 2D NMR Techniques for Connectivity Assignments

To unambiguously assign all proton and carbon signals and confirm the molecular structure, advanced 2D NMR experiments such as COSY, HSQC, and HMBC are employed. emerypharma.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would show correlations between the adjacent aromatic protons H-4, H-5, and H-6, confirming their connectivity in the ring. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It would be used to definitively link each proton signal (H-3, H-4, H-5, H-6, and -OCH₃) to its corresponding carbon atom (C-3, C-4, C-5, C-6, and the methoxy carbon). acdlabs.com

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to specific vibrational modes of its functional groups. The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.

Nitro Group (NO₂): The nitro group will exhibit two strong, characteristic stretching vibrations. The asymmetric stretch is typically found in the 1550-1500 cm⁻¹ region, and the symmetric stretch appears in the 1390-1300 cm⁻¹ region.

Methoxy Group (-OCH₃) and Aromatic C-H: The C-H stretching vibrations of the methoxy group and the aromatic ring are expected just above 3000 cm⁻¹. The C-H bending vibrations will appear at lower wavenumbers.

Benzofuran Ring: The C=C stretching vibrations of the aromatic and furan rings will produce several bands in the 1600-1450 cm⁻¹ region. The C-O-C stretching of the furan ring and the aryl ether linkage will be visible in the fingerprint region, typically around 1250-1050 cm⁻¹. nist.gov

Table 3: Predicted IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Aromatic C-H Stretch 3100-3000
Alkyl C-H (-OCH₃) Stretch 2950-2850
C=C (Aromatic) Stretch 1600-1450
NO₂ Asymmetric Stretch 1550-1500
NO₂ Symmetric Stretch 1390-1300
C-O (Aryl Ether) Stretch 1275-1200

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is a complementary technique to IR that relies on the inelastic scattering of monochromatic light. wikipedia.org While IR activity requires a change in dipole moment during a vibration, Raman activity requires a change in polarizability. Therefore, symmetric vibrations and those involving non-polar bonds often produce strong Raman signals.

For this compound, the symmetric stretching vibration of the nitro group, while visible in the IR, is also expected to be Raman active. The breathing modes of the aromatic and furan rings, which involve the symmetric expansion and contraction of the rings, typically give rise to strong and sharp bands in the Raman spectrum. beilstein-journals.org Specifically, the ring stretching modes of the benzene core around 1600 cm⁻¹ and the symmetric C-O-C stretching mode would be readily observable. Raman spectroscopy is particularly useful for identifying the skeletal vibrations of the fused ring system, providing a structural fingerprint of the molecule. wikipedia.org

Correlation of Experimental and Theoretically Predicted Vibrational Spectra

The vibrational characteristics of this compound can be meticulously examined by comparing experimental data from Fourier-transform infrared (FT-IR) and Raman spectroscopy with theoretical predictions derived from computational methods like Density Functional Theory (DFT). diva-portal.orgmdpi.com This correlative approach is crucial for the accurate assignment of vibrational modes to specific molecular motions. diva-portal.orgnih.gov

The analysis involves a detailed assignment of the observed spectral bands to fundamental vibrational modes, such as stretching, bending, and torsional motions of the constituent atoms and functional groups. For instance, characteristic stretching vibrations of the C-C, C-H, C-O, and N-O bonds, as well as the bending modes of the benzene and furan rings, can be identified. researchgate.netnih.gov The potential energy distribution (PED) analysis, often performed using software like VEDA, is instrumental in quantifying the contribution of individual internal coordinates to each normal mode, thus providing a more definitive assignment of the vibrational bands. nih.govnih.gov The strong correlation between the scaled theoretical frequencies and the experimental data validates the optimized molecular structure and provides a deeper understanding of the molecule's vibrational dynamics. mdpi.comresearchgate.net

A representative comparison of key experimental and theoretically predicted vibrational frequencies for a related compound, 4-chloro-7-nitrobenzofurazan, is presented in the table below to illustrate the typical level of agreement achieved.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-visible (UV-Vis) spectroscopy is a key technique for investigating the electronic transitions within a molecule. uobabylon.edu.iq For organic compounds like this compound, the absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. uobabylon.edu.iqup.ac.za The most common transitions observed in the typical UV-Vis range (200-800 nm) are π → π* and n → π* transitions. libretexts.org

The UV-Vis spectrum of this compound is expected to exhibit distinct absorption bands corresponding to these electronic transitions. The presence of the conjugated benzofuran system, along with the electron-donating methoxy group and the electron-withdrawing nitro group, significantly influences the electronic structure and, consequently, the absorption maxima (λmax). libretexts.org The π → π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital, are generally of high intensity. libretexts.org The n → π* transitions, involving the promotion of an electron from a non-bonding orbital (e.g., on the oxygen or nitrogen atoms) to a π* antibonding orbital, are typically of lower intensity. libretexts.org

The determination of absorption maxima is achieved by recording the absorbance of a solution of the compound across a range of wavelengths. libretexts.org Theoretical calculations, specifically Time-Dependent Density Functional Theory (TD-DFT), can be employed to predict the vertical excitation energies and oscillator strengths, which correspond to the λmax and the intensity of the absorption bands, respectively. researchgate.net These calculations often show good agreement with experimental data and aid in the assignment of the observed bands to specific electronic transitions, such as the one from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netresearchgate.net

For a related nitroaromatic compound, the experimentally observed λmax was found to be in good agreement with the value predicted by TD-DFT calculations, validating the theoretical approach for interpreting the electronic spectrum. researchgate.net

Solvatochromism refers to the change in the position, and sometimes intensity, of a substance's absorption or emission bands when dissolved in different solvents of varying polarity. researchgate.netchem-soc.si This phenomenon provides valuable insights into the nature of the electronic transitions and the difference in dipole moments between the ground and excited states of the molecule. rsc.orgmdpi.com

In the case of this compound, which possesses both an electron-donating group (-OCH3) and an electron-withdrawing group (-NO2), a significant change in the electronic distribution is expected upon excitation. This "push-pull" character can lead to a substantial difference in the dipole moment between the ground and excited states. mdpi.com The interaction of the solute molecule with the solvent molecules can stabilize the ground and excited states to different extents. researchgate.net

If the excited state is more polar than the ground state, an increase in solvent polarity will lead to a greater stabilization of the excited state, resulting in a lower energy transition and a red shift (bathochromic shift) of the absorption maximum. mdpi.com Conversely, if the ground state is more polar, a blue shift (hypsochromic shift) will be observed with increasing solvent polarity. chem-soc.si By studying the UV-Vis spectra of this compound in a series of solvents with a wide range of polarities, it is possible to characterize the nature of its electronic transitions. nih.gov For instance, a positive solvatochromism (bathochromic shift with increasing solvent polarity) would suggest an intramolecular charge transfer (ICT) character for the corresponding electronic transition. nih.gov

The table below illustrates the solvatochromic effect on the absorption maxima of a compound with similar electronic characteristics in various solvents.

Electronic Transitions and Absorption Maxima Determination

Fluorescence and Luminescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique used to study the emission of light from molecules that have been electronically excited. uci.edu The process involves the absorption of a photon, which excites the molecule to a higher electronic state, followed by the emission of a photon of longer wavelength as the molecule returns to its ground state. uci.edu

The characterization of this compound's fluorescence involves determining its excitation and emission spectra. The excitation spectrum is obtained by monitoring the fluorescence intensity at a fixed emission wavelength while varying the excitation wavelength. In many cases, the excitation spectrum closely resembles the absorption spectrum. researchgate.net The emission spectrum is recorded by exciting the sample at a fixed wavelength (often the λmax of absorption) and scanning the emitted light over a range of longer wavelengths. datapdf.com

A key characteristic of fluorescence is that the emission spectrum is generally independent of the excitation wavelength. researchgate.net This is because after excitation to a higher electronic and vibrational state, the molecule rapidly relaxes to the lowest vibrational level of the first excited singlet state (S1) before fluorescence occurs. uci.edu The difference in wavelength (or energy) between the absorption maximum and the emission maximum is known as the Stokes shift. mdpi.com A larger Stokes shift is often desirable for fluorescence applications to minimize self-absorption.

The fluorescence properties of benzofuran derivatives are influenced by their substitution pattern. The presence of the methoxy and nitro groups in this compound will play a crucial role in determining its excitation and emission wavelengths.

The fluorescence quantum yield (Φf) is a fundamental parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. atto-tec.comedinst.com A quantum yield of 1 (or 100%) indicates that every absorbed photon results in an emitted photon, while a value of 0 signifies a non-fluorescent compound. atto-tec.com

The determination of the fluorescence quantum yield of this compound is typically performed using a relative method. edinst.com This involves comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield, measured under identical experimental conditions. edinst.comresearchgate.net

Several factors can influence the fluorescence quantum yield, including:

Molecular Structure: The inherent chemical structure, including the presence of electron-donating and electron-withdrawing groups, significantly affects the rates of radiative (fluorescence) and non-radiative decay processes. atto-tec.com Nitro groups, in particular, are often associated with fluorescence quenching, which may lead to a low quantum yield for this compound.

Solvent Environment: The polarity, viscosity, and hydrogen-bonding capacity of the solvent can alter the energy levels of the excited state and influence the rates of non-radiative decay pathways, thereby affecting the quantum yield. atto-tec.com

Temperature: An increase in temperature generally leads to a decrease in fluorescence intensity and quantum yield due to an increased rate of collisions and non-radiative decay. libretexts.org

Concentration: At high concentrations, fluorescence quenching can occur due to self-absorption, where emitted photons are reabsorbed by other molecules in the solution. libretexts.org

The relationship for calculating the relative quantum yield is given by:

Φf(sample) = Φf(standard) * [I(sample) / I(standard)] * [A(standard) / A(sample)] * [n(sample)² / n(standard)²]

Where:

Φf is the fluorescence quantum yield

I is the integrated fluorescence intensity

A is the absorbance at the excitation wavelength

n is the refractive index of the solvent edinst.com

The table below shows typical quantum yield values for some standard fluorescent compounds.

Photophysical Mechanisms: Intramolecular Charge Transfer (ICT), Photoinduced Electron Transfer (PET), Aggregation-Induced Emission (AIE)

The photophysical behaviors of this compound are governed by several key mechanisms, including Intramolecular Charge Transfer (ICT), Photoinduced Electron Transfer (PET), and Aggregation-Induced Emission (AIE).

Intramolecular Charge Transfer (ICT): The structure of this compound, featuring an electron-donating methoxy group and an electron-withdrawing nitro group on the benzofuran scaffold, is conducive to Intramolecular Charge Transfer (ICT). nih.govacs.org Upon photoexcitation, an electron is transferred from the donor (methoxy group) to the acceptor (nitro group), creating a charge-separated excited state. nih.gov This process is often characterized by a significant Stokes shift and sensitivity to solvent polarity, where more polar solvents stabilize the charge-separated state. mdpi.com In similar donor-acceptor systems like 4-amino-7-nitro-2,1,3-benzoxadiazole, the ICT process leads to a weakly emissive state in solution. acs.org The efficiency of ICT is influenced by the electronic coupling between the donor and acceptor moieties. nih.gov

Photoinduced Electron Transfer (PET): Photoinduced Electron Transfer (PET) is a fundamental process where an electron is transferred from a photoexcited donor to an acceptor molecule, or from a donor to a photoexcited acceptor. edinst.com In the context of nitroaromatic compounds like this compound, the nitro group can act as an electron acceptor. koreascience.krscispace.combeilstein-journals.org The PET process can lead to the formation of a radical ion pair, which can then undergo further chemical reactions or relax non-radiatively to the ground state. The driving force for PET can be estimated using the Rehm-Weller equation, which considers the redox potentials of the donor and acceptor and the excitation energy. edinst.com For intramolecular PET, the distance and orbital overlap between the donor and acceptor are critical factors influencing the transfer rate. edinst.com

Aggregation-Induced Emission (AIE): Aggregation-Induced Emission (AIE) is a phenomenon where non-emissive or weakly emissive molecules in dilute solutions become highly luminescent upon aggregation. magtech.com.cnrsc.org This effect is often attributed to the restriction of intramolecular motions (RIM), such as rotations and vibrations, in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission. magtech.com.cnpku.edu.cn While specific AIE studies on this compound are not prevalent, the principle is applicable to fluorophores where aggregation can rigidify the molecular structure. pku.edu.cn The AIE phenomenon is the opposite of aggregation-caused quenching (ACQ) typically observed in many traditional fluorophores. rsc.orgpku.edu.cn

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for the structural analysis of this compound, enabling the confirmation of its molecular formula and the elucidation of its fragmentation patterns.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are essential for determining the elemental composition of a molecule. nih.govsemanticscholar.org For this compound (C9H7NO4), the exact mass is calculated to be 193.03750770 Da. nih.gov HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap mass analyzers, can measure the mass-to-charge ratio (m/z) with sufficient precision to distinguish between compounds with the same nominal mass but different elemental formulas. wvu.eduacs.org This capability is crucial for the unambiguous confirmation of the molecular formula of newly synthesized or isolated compounds. nih.gov

Elucidation of Fragmentation Pathways

The fragmentation of this compound in a mass spectrometer provides valuable structural information. While specific fragmentation data for this exact compound is not detailed in the provided results, general principles of mass spectral fragmentation of aromatic nitro compounds and ethers can be applied. nih.govgre.ac.ukmiamioh.edu

Common fragmentation pathways for related structures include:

Loss of the nitro group (NO2): A common fragmentation for nitroaromatic compounds.

Loss of a methyl radical (•CH3): From the methoxy group.

Loss of formaldehyde (B43269) (CH2O): A rearrangement process from the methoxy group.

Cleavage of the furan ring: Leading to various smaller fragments.

Loss of carbon monoxide (CO): A characteristic fragmentation of many heterocyclic and aromatic compounds. miamioh.edu

By analyzing the m/z values of the fragment ions in the mass spectrum, a fragmentation pathway can be proposed, which helps to confirm the connectivity of the atoms within the molecule. Tandem mass spectrometry (MS/MS) experiments can further aid in elucidating these pathways by isolating a specific parent ion and fragmenting it to observe its daughter ions. wvu.edu

Rotational Spectroscopy and Precise Molecular Geometry

Rotational spectroscopy techniques, such as millimeterwave and microwave spectroscopy, are powerful methods for determining the precise three-dimensional structure of molecules in the gas phase. arxiv.orgfrontiersin.org

Millimeterwave and Microwave Spectroscopy for Rotational Constants

By measuring the frequencies of rotational transitions, highly precise rotational constants (A, B, and C) can be determined. frontiersin.orgresearchgate.net These constants are inversely proportional to the moments of inertia of the molecule about its principal axes. For a molecule like this compound, the analysis of the rotational spectra of its various isotopic species would allow for an accurate determination of its bond lengths and angles. gla.ac.uk The spectra can be complex due to the presence of nuclear quadrupole coupling from the ¹⁴N nucleus and internal rotation of the methoxy group's methyl rotor. frontiersin.org

Determination of Inertial Defects and Planarity Assessment

The inertial defect (Δ = Ic - Ia - Ib) is a valuable parameter derived from the rotational constants that helps to assess the planarity of a molecule. aip.org For a perfectly planar molecule, the inertial defect is theoretically zero. rsc.org However, due to zero-point vibrations, planar molecules typically exhibit a small, positive inertial defect. gla.ac.ukrsc.org A small, near-zero or even slightly negative inertial defect is strong evidence for a planar or near-planar molecular structure. researchgate.netpublish.csiro.au For this compound, the determination of a small inertial defect would confirm the planarity of the benzofuran ring system. gla.ac.ukaip.org Deviations from this can indicate the degree of non-planarity, which can be influenced by factors like steric hindrance or specific intramolecular interactions. rsc.orgpublish.csiro.au

Experimental Determination of Dipole Moments

The experimental determination of a molecule's dipole moment provides critical insight into its electronic distribution, polarity, and potential for intermolecular interactions. For this compound, the presence of the electron-donating methoxy group (-OCH₃) and the strongly electron-withdrawing nitro group (-NO₂) at opposite ends of the benzofuran scaffold suggests a significant molecular dipole moment.

The dipole moment can be determined experimentally using techniques that measure dielectric constants of dilute solutions of the compound in nonpolar solvents. Theoretical calculations, often employing Density Functional Theory (DFT) methods like B3LYP with a suitable basis set (e.g., 6-31+g(d,p)), can complement experimental findings. researchgate.net Such computational studies calculate the dipole moments for both the ground state (μg) and the excited state (μe). researchgate.net For similar aromatic compounds, it is often observed that the excited state is more polar than the ground state, indicating a significant intramolecular charge transfer (ICT) upon photoexcitation. researchgate.netacs.org

In the case of this compound, the charge separation between the methoxy and nitro groups would lead to a substantial ground-state dipole moment. This polarity is a key factor influencing its solubility in various solvents and its interaction with biological targets. gassnova.no

X-ray Crystallography

Single Crystal X-ray Diffraction for Solid-State Molecular Structure

For a molecule like this compound, single crystal X-ray diffraction analysis would begin with the growing of a high-quality single crystal. uhu-ciqso.es This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. uol.de The resulting diffraction pattern of spots is collected and analyzed to solve the structure. uol.de

The analysis reveals the precise spatial coordinates of each non-hydrogen atom. For related benzofuran structures, studies have reported the planarity of the benzofuran ring system, with slight torsions observed for substituent groups to minimize steric hindrance. uj.ac.za In the case of this compound, key structural parameters to be determined would include the bond lengths within the furan and benzene rings, the C-O and C-N bond lengths of the substituents, and the dihedral angle describing the orientation of the methoxy and nitro groups relative to the benzofuran plane.

Table 1: Representative Crystallographic Data for a Substituted Benzofuran Derivative

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.512
b (Å)15.234
c (Å)9.876
β (°)105.21
Volume (ų)1234.5
Z4

Note: This table presents hypothetical data based on typical values for similar organic molecules to illustrate the type of information obtained from a single crystal X-ray diffraction experiment.

Analysis of Crystal Packing and Intermolecular Interactions

Beyond the structure of a single molecule, X-ray diffraction data allows for a thorough analysis of how molecules pack together in the crystal lattice. researchgate.net This packing is governed by a variety of non-covalent intermolecular interactions, which can be visualized and quantified using tools like Hirshfeld surface analysis. scirp.orgnih.gov

Advanced Microscopy and Surface Characterization

Advanced microscopy techniques are essential for characterizing the morphology of materials on the micro- and nanoscale, from thin films to larger aggregates.

Atomic Force Microscopy (AFM) for Thin Film Morphology

Atomic Force Microscopy (AFM) is a powerful technique for imaging the surface of a material with nanoscale resolution. afmworkshop.com It is particularly useful for characterizing the morphology of thin films. creative-biostructure.comresearchgate.net If this compound were deposited as a thin film on a substrate (e.g., by spin-coating or thermal evaporation), AFM could be used to obtain a three-dimensional topographic map of the film's surface. nih.govcovalentmetrology.com

This analysis would provide quantitative data on key morphological features. researchgate.net

Table 2: AFM Morphological Parameters for a Hypothetical Thin Film

ParameterDescriptionTypical Value
Root Mean Square (RMS) Roughness A measure of the surface height variations.1-10 nm
Grain Size The average size of crystalline domains or clusters on the surface.50-200 nm
Peak-to-Valley Height The difference between the highest and lowest points on the surface.10-50 nm

Note: This table illustrates the type of quantitative data obtainable from AFM analysis of a molecular thin film.

AFM imaging could reveal whether the film is smooth and uniform or composed of distinct grains, aggregates, or other features. researchgate.net The technique can be operated in various environments, providing insight into how conditions might affect the film's structure. creative-biostructure.com

Scanning Electron Microscopy (SEM) for Aggregation Studies

Scanning Electron Microscopy (SEM) is used to produce high-resolution images of a sample's surface by scanning it with a focused beam of electrons. mdpi.com It is well-suited for studying the size, shape, and arrangement of particles and aggregates from the nanometer to the micron scale. researchgate.netnih.gov

For this compound, SEM could be used to study the morphology of the compound as a powder recrystallized from a solvent. The resulting images would show the habit of the microcrystals or the nature of any amorphous aggregates that form. mdpi.com In studies of aggregation, SEM can visualize how smaller particles assemble into larger, more complex structures, such as fractal aggregates. researchgate.netnih.gov The high depth of field in SEM imaging provides a clear view of the three-dimensional characteristics of these aggregates. researchgate.net

Near-Edge X-ray Absorption Fine Structure (NEXAFS) for Element-Specific Information

A direct experimental or theoretical analysis of the Near-Edge X-ray Absorption Fine Structure (NEXAFS) specifically for the compound this compound is not available in the current scientific literature based on the conducted search. NEXAFS is a powerful technique that provides element-specific information about the local chemical environment and unoccupied electronic states of a material. rsc.orgaip.orgwikipedia.org This is achieved by exciting a core-level electron to an unoccupied molecular orbital. rsc.org The resulting spectrum exhibits features characteristic of the absorbing atom and its bonding environment. aip.org

In the hypothetical NEXAFS analysis of this compound, one would expect to probe the K-edges of carbon, nitrogen, and oxygen to gain insights into the electronic structure of the molecule.

Table 1: Core-Level Edges for NEXAFS Analysis of this compound

ElementCore-Level EdgeUnoccupied Orbitals Probed
CarbonC 1s (K-edge)π* and σ* orbitals of the benzofuran ring system
NitrogenN 1s (K-edge)π* and σ* orbitals of the nitro group
OxygenO 1s (K-edge)π* and σ* orbitals of the methoxy group and nitro group

This table is a theoretical representation of the expected NEXAFS measurements for this compound, as no specific experimental data is available.

Detailed research findings from such an analysis would reveal transitions from the core-level electrons to various unoccupied molecular orbitals. For instance, at the carbon K-edge, distinct peaks would arise from transitions to the π* orbitals of the aromatic benzofuran ring. d-nb.info The nitrogen K-edge spectrum would be dominated by a strong resonance corresponding to the transition from the N 1s core level to the lowest unoccupied molecular orbital (LUMO), which is expected to be the π* orbital of the nitro group. researchgate.netaps.org The oxygen K-edge would show contributions from both the methoxy group and the nitro group, which could be resolved to provide information on their respective electronic environments. researchgate.net

While NEXAFS studies have been conducted on related structures, such as methoxy-substituted aromatic compounds and nitro-containing molecules, the specific spectral features and transition energies for this compound remain to be experimentally determined and theoretically calculated. researchgate.netresearchgate.net Such a study would provide valuable, element-specific insights into the molecular orbital structure of this compound.

Computational and Theoretical Investigations of 7 Methoxy 2 Nitrobenzofuran

Quantum Chemical Calculation Methodologies

The theoretical examination of 7-Methoxy-2-nitrobenzofuran relies on a variety of quantum chemical calculation methods, each with its own strengths and levels of accuracy. The choice of methodology is critical for obtaining reliable results that accurately reflect the molecule's properties.

Density Functional Theory (DFT) Approaches and Functional Selection

Density Functional Theory (DFT) has become a principal tool for the computational study of benzofuran (B130515) derivatives due to its favorable balance of computational cost and accuracy. nih.govstackexchange.com The selection of an appropriate functional is a crucial step in a DFT study, as it dictates the approximation used for the exchange-correlation energy.

For nitro-substituted aromatic compounds and benzofuran systems, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is widely employed. researchgate.netsemanticscholar.orgsciforum.netresearchgate.net This functional incorporates a portion of the exact exchange from Hartree-Fock theory with exchange and correlation functionals, providing a robust description of electronic structures in many organic molecules. Studies on related nitrobenzofurans have successfully utilized the B3LYP functional in conjunction with basis sets such as 6-311+G(d,p) to analyze reactivity and electronic properties. sciforum.net

In addition to B3LYP, other functionals like the Coulomb-Attenuating Method (CAM-B3LYP) are used, particularly when investigating long-range interactions and electronic excitation energies. semanticscholar.org The choice between different functionals often depends on the specific property being investigated. For instance, while B3LYP is a good all-around functional, others like PBE or M06-2X might be selected for their performance in specific types of calculations. The selection process often involves benchmarking against experimental data or higher-level ab initio calculations when available.

Ab Initio Methods and Basis Set Optimization

Ab initio methods, which are based on first principles without the use of empirical parameters, offer a higher level of theory for computational analysis. nih.govstackexchange.com Methods such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) are foundational ab initio techniques. researchgate.net While computationally more demanding than DFT, they can provide valuable benchmark data. For instance, studies on nitro-substituted furans have employed HF and MP2 levels of theory to optimize molecular geometries and analyze conformational stability. researchgate.net

The choice and optimization of the basis set are as critical as the selection of the computational method itself. A basis set is a set of mathematical functions used to build the molecular orbitals. Pople-style basis sets, such as the 6-31G* and the more extensive 6-311++G(d,p), are commonly used for organic molecules like this compound. researchgate.netsemanticscholar.orgsciforum.net The inclusion of polarization functions (d,p) and diffuse functions (+) is important for accurately describing the electron distribution, especially in molecules with heteroatoms and polarized bonds, such as the nitro and methoxy (B1213986) groups in the target compound. The optimization of the basis set involves finding a compromise between the desired accuracy and the computational expense.

Implicit and Explicit Solvation Models in Calculations

To account for the influence of a solvent on the properties of this compound, computational models often incorporate solvation effects. These can be treated through either implicit or explicit models.

Implicit solvation models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium. semanticscholar.orgnih.gov This approach is computationally efficient and can effectively capture the bulk electrostatic effects of the solvent on the solute. The Corrected Linear Response Polarizable Continuum Model (CLR-PCM) is a variant that has been used in studies of related benzofuran compounds to simulate electronic absorption spectra in different solvents. semanticscholar.org

Explicit solvation models, on the other hand, involve including a number of individual solvent molecules in the calculation. While this method can provide a more detailed and accurate picture of specific solute-solvent interactions, such as hydrogen bonding, it is significantly more computationally intensive. For many applications involving the general electronic properties of this compound, implicit models provide a sufficient level of accuracy.

Electronic Structure and Molecular Orbital Analysis

The electronic structure of a molecule is key to understanding its chemical behavior. For this compound, analysis of its molecular orbitals and electron density distribution provides deep insights into its reactivity and potential interaction with other molecules.

Frontier Molecular Orbitals (HOMO, LUMO, HOMO-1) and Their Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO is an important indicator of the molecule's chemical stability and reactivity. uj.ac.za A smaller HOMO-LUMO gap generally suggests higher reactivity.

Representative Frontier Molecular Orbital Energies and Gaps for Substituted Benzofurans (Illustrative Data)
CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
Benzofuran-8.5-0.58.0
7-Methoxybenzofuran (B1297906)-8.2-0.37.9
2-Nitrobenzofuran-9.2-2.07.2
This compound-8.9-2.26.7

This table provides illustrative data based on general trends observed in computational studies of substituted benzofurans. Actual values for this compound would require specific calculations.

Electron Density Distribution and Mapping

The electron density distribution reveals the regions of a molecule that are electron-rich or electron-poor, which is fundamental to predicting its reactive sites. Molecular Electrostatic Potential (MEP) maps are a common way to visualize this distribution. In an MEP map, regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive electrostatic potential (typically colored blue) are electron-deficient and prone to nucleophilic attack.

For this compound, the MEP map is expected to show a high negative potential around the oxygen atoms of the nitro group, indicating a high electron density. The methoxy group's oxygen atom would also contribute to the negative potential region. The aromatic rings will have a more complex distribution, with the nitro group withdrawing electron density and the methoxy group donating it. This detailed mapping of electron density is invaluable for understanding the molecule's intermolecular interactions and predicting how it will bind to a biological target or react with other chemical species.

Natural Bond Orbital (NBO) Analysis for Hyperconjugative Interactions

Natural Bond Orbital (NBO) analysis is a computational method that transforms the complex, delocalized molecular orbitals of a wavefunction into a localized Lewis structure representation, consisting of one-center lone pairs and two-center bonds. uni-muenchen.de This approach is particularly effective for quantifying hyperconjugative interactions, which are stabilizing effects arising from the interaction of occupied (donor) orbitals with unoccupied (acceptor) orbitals. researchgate.netresearchgate.net

These donor-acceptor interactions are evaluated using second-order perturbation theory. The stabilization energy, E(2), associated with an interaction between a donor NBO (i) and an acceptor NBO (j) is calculated, where a higher E(2) value signifies a stronger interaction. researchgate.net

Significant interactions include:

LP (O_methoxy) → π (C7-C7a):* The lone pairs on the methoxy oxygen atom donate electron density to the adjacent C-C antibonding orbitals in the benzene (B151609) ring, a classic example of resonance stabilization.

LP (O_furan) → π (C-C):* The lone pair of the furan (B31954) oxygen participates in the aromatic system, contributing to the delocalization of electrons across the heterocyclic ring.

LP (O_nitro) → π (N-O):* Internal delocalization within the nitro group is significant. Furthermore, the strong electron-withdrawing nature of the nitro group creates low-energy antibonding orbitals in the ring that can accept electron density from other parts of the molecule.

These interactions lead to a delocalization of electron density from the idealized Lewis structure, which is fundamental to the molecule's electronic properties and reactivity. researchgate.net

Table 1: Selected Second-Order Perturbation Theory Analysis of Hyperconjugative Interactions in this compound Note: The values presented are illustrative, based on typical NBO analyses of similar aromatic nitro compounds, and would be precisely determined via a specific DFT calculation.

Donor NBO (i)Acceptor NBO (j)Stabilization Energy E(2) (kcal/mol)Interaction Type
LP (O11) Methoxyπ* (C7-C7a)20.5Resonance Stabilization
LP (O1) Furanπ* (C2-C3)18.2Aromatic Delocalization
LP (O1) Furanπ* (C7a-C3a)15.8Aromatic Delocalization
π (C4-C5)π* (C6-C7)22.1π-Delocalization
π (C6-C7)π* (C7a-C3a)19.7π-Delocalization

Reactivity and Selectivity Prediction Through Computational Descriptors

Global Reactivity Descriptors: Chemical Potential (µ), Global Hardness (η), Global Softness (S), Electrophilicity Index (ω)

Chemical Potential (µ): Represents the tendency of electrons to escape from a system. It is related to the negative of electronegativity. A higher (less negative) chemical potential indicates a greater tendency to donate electrons. It is calculated as: µ = (E_HOMO + E_LUMO) / 2. arxiv.org

Global Hardness (η): Measures the resistance of a molecule to change its electron configuration. researchgate.net A large HOMO-LUMO gap corresponds to high hardness, indicating high stability and low reactivity. It is calculated as: η = (E_LUMO - E_HOMO) / 2. arxiv.org

Global Softness (S): Is the reciprocal of global hardness (S = 1/η) and indicates the molecule's capacity to accept electrons. dergipark.org.tr

Electrophilicity Index (ω): Measures the ability of a species to accept electrons. A high electrophilicity index suggests the molecule will behave as a strong electrophile in reactions. It is defined as: ω = µ² / (2η). researchgate.netarxiv.org

For this compound, the electron-donating methoxy group raises the HOMO energy, while the electron-withdrawing nitro group lowers the LUMO energy. The interplay of these groups dictates the global reactivity parameters.

Table 2: Calculated Global Reactivity Descriptors for this compound Note: Values are illustrative and depend on the level of theory and basis set used for the calculation.

ParameterSymbolFormulaIllustrative Value
HOMO EnergyEHOMO--6.8 eV
LUMO EnergyELUMO--2.5 eV
Energy GapΔEELUMO - EHOMO4.3 eV
Chemical Potentialµ(EHOMO + ELUMO) / 2-4.65 eV
Global Hardnessη(ELUMO - EHOMO) / 22.15 eV
Global SoftnessS1 / η0.465 eV-1
Electrophilicity Indexωµ² / (2η)5.03 eV

Local Reactivity Descriptors: Condensed Fukui Functions and Parr Functions

While global descriptors describe the molecule as a whole, local reactivity descriptors identify specific atomic sites susceptible to attack. sciforum.net Fukui functions are central to this analysis, indicating the change in electron density at a specific point when the total number of electrons in the molecule changes. faccts.deresearchgate.net

Condensed Fukui functions simplify this by assigning a value to each atom:

fk+: For nucleophilic attack (measures reactivity upon gaining an electron). A high value indicates a good site for an incoming nucleophile. researchgate.net

fk-: For electrophilic attack (measures reactivity upon losing an electron). A high value indicates a good site for an incoming electrophile. researchgate.net

fk0: For radical attack.

The Parr function is another local descriptor that can pinpoint the most electrophilic or nucleophilic sites within a molecule. In many cases, the nitro-substituted C2 position is expected to be the most electrophilic site. The electron-donating methoxy group activates the benzene portion of the ring, particularly the ortho and para positions, making them susceptible to electrophilic attack.

Table 3: Condensed Fukui Functions for Selected Atoms in this compound Note: Values are illustrative. Positive values indicate reactivity at that site. The largest value in each column suggests the most probable site for that type of attack.

AtomSitefk+ (Nucleophilic Attack)fk- (Electrophilic Attack)
C2Furan Ring0.285 0.015
C3Furan Ring0.0950.088
C4Benzene Ring0.0410.125
C5Benzene Ring0.0330.095
C6Benzene Ring0.0520.198
N8Nitro Group0.1500.005

The data suggests that the C2 carbon, bearing the nitro group, is the most likely site for nucleophilic attack (highest fk+). Conversely, the C6 carbon, which is ortho to the electron-donating methoxy group, is the most probable site for electrophilic attack (highest fk-).

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution on the surface of a molecule. readthedocs.io It is invaluable for predicting how a molecule will interact with other charged species. The MEP map is color-coded to represent different electrostatic potential values. uni-muenchen.de

Red/Yellow Regions: Indicate negative electrostatic potential, rich in electron density. These areas are attractive to electrophiles.

Blue Regions: Indicate positive electrostatic potential, which is electron-poor. These areas are susceptible to nucleophilic attack. researchgate.net

Green Regions: Represent neutral or non-polar areas.

For this compound, the MEP map would clearly show a strong negative potential (red) around the oxygen atoms of the nitro group, as they are highly electronegative and pull electron density. researchgate.net The region around the methoxy group's oxygen would also be electron-rich. In contrast, a significant positive potential (blue) would be expected around the C2 carbon due to the powerful electron-withdrawing effect of the attached nitro group, confirming it as a prime site for nucleophilic attack. The hydrogen atoms of the aromatic ring would also exhibit a positive potential.

Bond Order Uniformity Analysis for Aromaticity and Stability

Bond order is a measure of the number of chemical bonds between two atoms. In a perfectly aromatic system like benzene, all carbon-carbon bonds have a bond order of approximately 1.5, indicating uniform electron delocalization and high stability.

In this compound, the bond order uniformity of the benzofuran system is perturbed by the substituents.

The electron-donating methoxy group at C7 increases the electron density in the benzene portion of the ring, enhancing its aromatic character through resonance.

This disruption in bond order uniformity compared to unsubstituted benzofuran suggests specific regions of higher and lower reactivity. The bonds with more single-bond character would be longer and weaker, while those with more double-bond character would be shorter and stronger. This analysis provides insight into the molecule's structural stability and the relative strengths of its covalent bonds.

Computational Elucidation of Reaction Mechanisms

Computational chemistry is instrumental in elucidating the detailed pathways of chemical reactions. By modeling the potential energy surface, researchers can identify transition states, intermediates, and products, as well as calculate the activation energies that govern reaction rates.

For nitrobenzofurans, DFT methods have been used to study their reactivity in reactions like polar Diels-Alder cycloadditions. sciforum.net In such a reaction, a nitrobenzofuran can act as the dienophile. The strong electron-withdrawing nitro group makes the C2-C3 double bond highly electron-deficient and thus a potent dienophile for reacting with electron-rich dienes. sciforum.net

Computational studies can:

Confirm the Reaction Pathway: Determine whether the reaction proceeds through a concerted or stepwise mechanism.

Predict Regioselectivity: By analyzing the local reactivity descriptors (like Fukui functions) of the reactants, the model can predict which atoms will form new bonds, explaining why one constitutional isomer is formed over another. sciforum.net

Calculate Activation Barriers: The energy difference between the reactants and the transition state determines the reaction's feasibility and rate.

For this compound, a computational study of a Diels-Alder reaction would likely show that the C2-C3 bond acts as the dienophile, with the regiochemical outcome dictated by the electronic and steric influences of the methoxy and nitro groups.

Transition State Localization and Energetic Characterization

The localization of transition states is a fundamental aspect of computational chemistry, providing insight into the kinetic stability and reactivity of a molecule. e3s-conferences.org This process involves finding saddle points on the potential energy surface, which correspond to the highest energy point along a reaction coordinate. e3s-conferences.orgresearchgate.net Methods such as Density Functional Theory (DFT) are commonly employed to optimize the geometries of these transition state structures and calculate their corresponding energies. arxiv.org

For this compound, such studies would be invaluable for understanding its potential reaction mechanisms, such as cycloadditions or nucleophilic aromatic substitution. However, no published studies detailing the localization, geometry, and energetic characterization of transition states involving this compound were found.

Reaction Coordinate Analysis and Reaction Pathways

Following the identification of a transition state, Intrinsic Reaction Coordinate (IRC) calculations are used to map out the reaction pathway. scm.com An IRC analysis follows the steepest descent path from the transition state down to the reactant and product minima on the potential energy surface. scm.comresearchgate.net This confirms that the located transition state correctly connects the intended reactants and products and provides a detailed view of the geometric changes that occur throughout the reaction. scm.com

A reaction coordinate analysis for this compound would elucidate the precise atomic motions involved in its transformations. Despite the importance of such analyses, specific IRC studies and detailed reaction pathway maps for this compound are not available in the reviewed literature.

Quantum Chemical Tunneling Effects in Reactions

Quantum tunneling is a phenomenon where a particle can pass through a potential energy barrier even if it does not have sufficient energy to overcome it classically. libretexts.orgspace.com This effect is particularly significant in reactions involving the transfer of light particles, such as hydrogen atoms, and can lead to reaction rates that are orders of magnitude faster than predicted by classical transition state theory, especially at low temperatures. space.comaps.org The probability of tunneling is dependent on the height and width of the reaction barrier. researchgate.net

Studying the potential for quantum tunneling in reactions of this compound, for instance in demethylation or reactions involving the nitro group, would require specific knowledge of the reaction barriers from transition state calculations. As this prerequisite data is unavailable, no studies on quantum tunneling effects for this specific molecule could be found.

Spectroscopic Property Prediction from Theoretical Models

Computational Vibrational Spectroscopy (IR, Raman)

Computational methods, particularly DFT, are widely used to predict the vibrational spectra (Infrared and Raman) of molecules. organicchemistrydata.orgresearchgate.net These calculations provide the frequencies and intensities of vibrational modes, which can be compared with experimental data to aid in structural elucidation and spectral assignment. respectprogram.orglibretexts.org The accuracy of these predictions depends on the chosen functional and basis set. researchgate.netmdpi.com

While there are databases containing experimental IR spectra for related compounds like 7-Methoxy-2-benzofuranyl methyl ketone, and general methodologies for calculating spectra are well-documented, specific, published computational IR and Raman spectra for this compound, including tables of vibrational frequencies and their assignments, are not present in the available scientific literature. nist.govaps.orgarxiv.orgscm.comnsf.gov

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption and Emission Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for calculating the electronic excited states of molecules, allowing for the prediction of UV-Vis absorption and emission (fluorescence) spectra. respectprogram.orgfaccts.de These calculations yield the excitation energies and oscillator strengths, which correspond to the positions and intensities of absorption bands. researchgate.netnih.gov This information is critical for understanding the electronic structure and photophysical properties of a compound. researchgate.net

Detailed TD-DFT studies on this compound would reveal its electronic transition properties. However, the scientific literature lacks specific reports on TD-DFT calculations for this compound, and therefore, no data tables of calculated absorption maxima (λ_max), oscillator strengths, or major orbital contributions could be compiled.

Computational Nuclear Magnetic Resonance (NMR) Chemical Shift Prediction

The prediction of NMR chemical shifts using computational methods, such as the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, has become a standard tool for confirming or revising molecular structures. nih.gov The process involves optimizing the molecular geometry and then calculating the isotropic shielding tensors, which are converted to chemical shifts (δ) by referencing them against a standard like tetramethylsilane (B1202638) (TMS). libretexts.org

While experimental NMR data exists for various benzofuran derivatives, and the computational methodology is robust, there are no specific published studies that provide calculated ¹H and ¹³C NMR chemical shifts for this compound. organicchemistrydata.org Consequently, a data table comparing theoretical and experimental shifts cannot be generated.

Advanced Computational Methodologies in Benzofuran Chemistry

The study of benzofuran derivatives, including this compound, has benefited from a variety of advanced computational techniques that allow for the detailed examination of molecular and electronic properties.

Molecular dynamics (MD) simulations are a powerful computational tool for investigating the dynamic behavior of molecular systems. mdpi.comnih.gov These simulations have been instrumental in characterizing biomolecular systems and have applications in the initial stages of drug design and development. mdpi.com For instance, MD simulations have been used to study the stability of complexes between benzofuran derivatives and biological targets. In one study, 20-nanosecond MD simulations were performed to assess the stability of a tubulin-inhibitor complex involving benzofuran-pyrazole derivatives. mdpi.com This type of analysis provides insights into the interactions and conformational changes that occur over time, which are critical for understanding the mechanism of action. While direct MD simulation studies specifically on this compound are not extensively documented in the provided results, the application of this methodology to similar benzofuran structures highlights its potential for elucidating the dynamic interactions of this compound with its environment or biological targets.

Quantum mechanics/molecular mechanics (QM/MM) hybrid methods offer a robust approach for studying large molecular systems, such as an enzyme active site with a bound ligand. nih.gov This method combines the accuracy of quantum mechanics for a specific region of interest (e.g., the ligand and key active site residues) with the computational efficiency of molecular mechanics for the surrounding environment (e.g., the rest of the protein). nih.govrsc.org

This approach has been successfully applied to investigate the binding of novel hybrid compounds incorporating benzofuran moieties to the aromatase enzyme, which is relevant in the context of breast cancer research. nih.govrsc.orgresearchgate.net In these studies, QM/MM calculations were used to obtain more accurate atomic charges for the ligand within the protein environment, leading to improved binding energy predictions from docking studies. nih.gov Specifically, a three-layer ONIOM method (QM:QM:MM) has been employed to re-optimize the structures of ligands with the best interaction energies, providing more accurate binding energy results. rsc.orgresearchgate.net Although direct QM/MM studies on this compound were not found, the successful application of this technique to other benzofuran derivatives suggests its utility in accurately modeling the interactions of this compound with biological macromolecules. nih.govrsc.orgresearchgate.net

Machine learning (ML) and data-driven approaches are increasingly being used to accelerate the discovery and design of new molecules with desired properties. scispace.comnih.gov These methods can identify patterns in large datasets of chemical information to predict the properties of novel compounds, thereby reducing the time and cost associated with experimental synthesis and testing. scispace.comnih.gov

In the context of benzofuran chemistry, ML models have been developed to predict molecular properties and guide the design of new derivatives. google.commdpi.com For example, ML has been used to supplement or replace quantum mechanical calculations for predicting various parameters, which is particularly useful for large and complex systems. scispace.com While specific ML models for this compound are not detailed in the search results, the broader application of these techniques in chemical design is well-established. mdpi.comwhiterose.ac.uk These approaches can be leveraged to explore the vast chemical space around the this compound scaffold to identify derivatives with optimized properties.

QM/MM Hybrid Approaches (if applicable)

Theoretical Frameworks for Structure-Property Relationships

Understanding the relationship between the chemical structure of a molecule and its physical, chemical, and biological properties is fundamental to chemical and materials science. Theoretical frameworks provide the basis for these investigations.

Quantitative Structure-Property Relationship (QSPR) studies are a subset of QSAR (Quantitative Structure-Activity Relationship) that focus on predicting the physical and chemical properties of compounds rather than their biological activities. scispace.com These models establish a mathematical relationship between the molecular structure, represented by calculated descriptors, and a specific property of interest.

For benzofuran derivatives, QSAR models have been developed to understand the factors influencing their biological activities. nih.govmdpi.comnih.gov For example, a multiple linear regression model was used to correlate molecular descriptors with the activity of 2-phenylbenzofuran (B156813) derivatives. physchemres.org These studies often use quantum chemical descriptors to build the models. physchemres.org The statistical quality of the developed models is typically assessed using parameters like the correlation coefficient (R²), adjusted R² (R²adj), and cross-validated R² (R²cv). physchemres.org Although a specific QSPR study for this compound was not identified, the principles and methodologies from QSAR studies on similar benzofuran compounds are directly applicable to predicting its properties.

The computational prediction of non-linear optical (NLO) properties is a significant area of research, driven by the demand for new materials for optoelectronic applications. physchemres.org Benzofuran derivatives are considered promising candidates for NLO materials due to their strong chemical stability and the potential for creating charge-transfer systems with electron donor-acceptor groups connected by a π-conjugated bridge. physchemres.org

Density Functional Theory (DFT) is a widely used computational method to investigate the NLO properties of molecules. physchemres.orgrsc.org These calculations can determine key NLO parameters such as the dipole moment (μ), polarizability (α), and first and second hyperpolarizabilities (β and γ). rsc.orgresearchgate.net For instance, DFT calculations on 2-phenylbenzofuran derivatives have shown that their first-order hyperpolarizability values indicate remarkable NLO properties. physchemres.org The presence of electron-donating and electron-withdrawing groups can significantly influence the NLO response. analis.com.my

In the case of this compound, the methoxy group acts as an electron-donating group, while the nitro group is a strong electron-withdrawing group. This "push-pull" configuration is known to enhance NLO properties. Computational studies on similar nitro-substituted benzofuran derivatives have confirmed their potential as NLO materials. bohrium.comunica.it Theoretical investigations using DFT can provide valuable insights into the NLO response of this compound and guide the design of new derivatives with enhanced NLO properties. researchgate.net

Table of Calculated NLO Properties for a Related Benzofuran Derivative

The following table presents computationally derived NLO properties for a novel pyrazolo[3,4-b]pyridine derivative containing a benzofuran moiety, calculated using DFT at the B3LYP/6-311++G(d,p) level of theory. rsc.orgsemanticscholar.org This data provides a reference for the types of values that might be expected for similar benzofuran compounds.

ParameterValue
Dipole Moment (μ)-
Polarizability (α)-
First Hyperpolarizability (β)-
Second Hyperpolarizability (γ)-

No specific numerical data for the dipole moment, polarizability, and hyperpolarizabilities were available in the provided search results for this specific compound.

Advanced Applications and Functional Materials Based on the Benzofuran Scaffold

Development of Chemical Sensors and Chemodosimeters

The design of chemical sensors and chemodosimeters often relies on strategic molecular design to enable selective detection of analytes like metal ions. This typically involves incorporating a recognition site (receptor) and a signaling unit (fluorophore or chromophore) into a single molecule. Upon binding with a target analyte, a measurable change in the signaling unit's properties, such as fluorescence, occurs.

Design Principles for Selective Analyte Detection (e.g., Metal Ions)

The fundamental principle for designing selective chemosensors involves creating a specific binding pocket for the target analyte. The size, shape, and electronic properties of this pocket are tailored to match the analyte of interest, such as a specific metal ion. This selective interaction is crucial for the sensor's performance, ensuring it does not respond to other species present in the sample. While various benzofuran (B130515) derivatives have been successfully employed in this manner, no specific research has been identified that utilizes the 7-Methoxy-2-nitrobenzofuran structure for this purpose.

Fluorescent Chemosensors and Their Signal Transduction Mechanisms (e.g., PET, CHEF)

Fluorescent chemosensors are particularly popular due to their high sensitivity. Their operation is based on modulating the fluorescence output of a fluorophore upon analyte binding. Common mechanisms include Photoinduced Electron Transfer (PET) and Chelation-Enhanced Fluorescence (CHEF). In PET-based sensors, the fluorescence is initially quenched and is restored upon analyte binding, which inhibits the PET process. In CHEF-based sensors, analyte binding to a non-fluorescent or weakly fluorescent molecule enhances its fluorescence by increasing the rigidity of the structure and reducing non-radiative decay pathways. Although the benzofuran scaffold is a known fluorophore, there is no available data to suggest that this compound has been integrated into sensors operating via these mechanisms.

Aggregation-Induced Emission (AIE) Probes for Material Science

Aggregation-Induced Emission (AIE) is a phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation. This property is highly advantageous for developing probes for material science and biological imaging. AIE-active molecules, often with propeller-like structures, have their intramolecular rotations restricted in the aggregated state, which blocks non-radiative decay channels and opens up radiative pathways. While some benzofuran derivatives have been explored for AIE properties, there are no reports of this compound exhibiting or being utilized for AIE-based applications.

Polymer Science and Engineering Applications

The incorporation of specific monomer units into polymers allows for the tailoring of their physical, chemical, and optical properties. Benzofuran and its derivatives have been investigated as monomers for the synthesis of polymers with interesting characteristics.

Optically Active Polybenzofurans with Controlled Molecular Weights and Chirality

The synthesis of optically active polymers is a significant area of research due to their potential applications in chiral separation, asymmetric catalysis, and optoelectronics. Benzofuran, being a prochiral monomer, can be polymerized to yield optically active polybenzofurans with controlled molecular weights and chirality using specific catalysts and polymerization techniques. While this is an active area of research for the parent benzofuran and some of its derivatives, there is no evidence to suggest that this compound has been used to create such specialized polymers.

Development of Polymers with Specific Thermal and Optical Properties

The integration of specific chromophores into polymer backbones is a key strategy for developing materials with tailored thermal and optical characteristics. While direct polymerization of this compound has not been extensively reported, the properties of related nitro-aromatic compounds offer insights into its potential. For instance, polymers incorporating o-nitrobenzene units, which share the nitro-aromatic feature, have been investigated as light-cleavable materials. rsc.org These polymers can form nanoparticles that release an encapsulated payload upon UV-A light irradiation, demonstrating a significant change in material properties in response to an optical trigger. rsc.org

Furthermore, the thermal stability of polymers is a critical parameter for many applications. Studies on copolymers containing phthalate (B1215562) esters have shown that the introduction of different electron-donor and electron-acceptor units can significantly impact thermal properties, with decomposition temperatures often exceeding 300°C. researchgate.net The optical bandgap of such polymers can also be tuned by thermal treatment. researchgate.net It is plausible that incorporating a polar, electron-withdrawing moiety like this compound into a polymer chain could influence intermolecular interactions, thereby affecting both thermal stability and optical absorption/emission properties. The nitro group's electron-withdrawing nature, combined with the electron-donating methoxy (B1213986) group, creates a push-pull system that can be leveraged to tune the optical bandgap of resulting polymers. smolecule.com

Table 1: Potential Influence of this compound on Polymer Properties (Theoretical)

PropertyExpected Influence of this compound MoietyRationale
Thermal Stability Moderate to HighThe rigid benzofuran ring structure can enhance the thermal stability of the polymer backbone.
Optical Absorption Shift towards longer wavelengths (red shift)The intramolecular charge transfer character from the methoxy to the nitro group can lower the energy gap.
Photosensitivity Potential for photocleavageThe o-nitroaryl group is a known photolabile moiety, suggesting potential for light-responsive polymers. rsc.org
Solubility Modified solubility in organic solventsThe polarity introduced by the methoxy and nitro groups would affect interactions with solvents.

Organic Electronics and Optoelectronic Devices

The field of organic electronics leverages the tunable electronic properties of conjugated organic molecules for various device applications. youtube.com The performance of these devices is fundamentally linked to the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the organic semiconductor. youtube.com

Light-Emitting Materials and Luminophores

Nitrobenzofuran derivatives are noted for their optoelectronic properties, making them candidates for materials in organic light-emitting diodes (OLEDs). smolecule.com The emission of light from a molecule, or luminescence, is a key property for luminophores. beilstein-journals.org The combination of an electron-donating group (methoxy) and an electron-withdrawing group (nitro) on the benzofuran scaffold creates a "push-pull" architecture. This configuration can lead to the formation of an intramolecular charge-transfer (ICT) excited state, which often results in fluorescence. The emission color and efficiency would be highly dependent on the molecular structure and the local environment. Related nitrobenzofurazan compounds are used as fluorescent labels for polymers, indicating the strong fluorescence potential within this class of molecules. epa.gov

Photoactive Materials for Energy Conversion Applications (e.g., Dye-Sensitized Solar Cells)

Dye-sensitized solar cells (DSSCs) utilize a molecular dye to absorb light and inject an electron into the conduction band of a wide-bandgap semiconductor, typically titanium dioxide (TiO₂). rsc.org An effective dye must have strong absorption in the visible spectrum and appropriate HOMO/LUMO energy levels to ensure efficient electron injection and dye regeneration. Organic dyes based on a donor-π-acceptor (D-π-A) structure are common. rsc.org this compound possesses an intrinsic donor-acceptor character. It could potentially act as a photoactive material, although its absorption spectrum would need to be sufficiently broad. The nitro group could also serve as an anchoring group to bind the molecule to the TiO₂ surface, a critical requirement for efficient electron injection.

Non-Linear Optical (NLO) Materials Development

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, enabling applications like frequency conversion and optical switching. mdpi.com Organic molecules with large hyperpolarizabilities are promising candidates for NLO materials. nih.gov

Design Strategies for Enhanced NLO Response

The primary strategy for designing organic NLO molecules is to create systems with significant charge asymmetry, which can be achieved through a push-pull electronic structure. mdpi.comspringernature.com This involves connecting electron-donating and electron-withdrawing groups via a π-conjugated system. This compound fits this design paradigm perfectly:

Electron Donor: The 7-methoxy group (-OCH₃)

π-Conjugated System: The benzofuran ring

Electron Acceptor: The 2-nitro group (-NO₂)

This arrangement facilitates intramolecular charge transfer upon excitation, which is a key mechanism for generating a large second-order NLO response (β). The magnitude of the NLO response could be further tuned by modifying the donor/acceptor strength or extending the π-conjugation. Theoretical calculations using Density Functional Theory (DFT) are often employed to predict the hyperpolarizability of new molecules and guide synthetic efforts toward materials with enhanced NLO properties. springernature.com The noncentrosymmetric crystal packing of such molecules is also crucial for observing a bulk second-order NLO effect. springernature.com

Fabrication and Characterization of Benzofuran-based NLO Films

The development of materials with significant nonlinear optical (NLO) properties is crucial for applications in optical signal processing, ultrafast switches, and frequency conversion. Organic molecules, such as derivatives of the benzofuran scaffold, are promising candidates due to their potential for high NLO response, rapid response times, and the flexibility of their synthesis, which allows for fine-tuning of their electronic and optical properties. pageplace.deacs.org The compound this compound, with its electron-donating methoxy group and electron-withdrawing nitro group, represents a classic donor-acceptor (D-A) structure, which is a well-established design principle for enhancing second and third-order optical nonlinearities.

The fabrication of thin films is a critical step in integrating these organic NLO materials into practical devices. Several techniques are employed to create uniform films from organic materials, including those based on the benzofuran structure.

Fabrication Methods:

Vapor Deposition: This physical vapor deposition (PVD) method involves heating the organic material in a vacuum until it sublimes. The vapor then condenses onto a cooler substrate, forming a thin film. This technique is advantageous for creating highly pure and uniform films. nasa.gov

Spin Coating: A solution of the benzofuran derivative in a suitable organic solvent is dispensed onto a substrate, which is then spun at high speed. Centrifugal force spreads the solution evenly, and the solvent evaporates to leave a thin film. This method is cost-effective and widely used for producing films from soluble organic materials. optica.org

Solution Casting: In this method, a solution of the material is spread over a substrate, and the solvent is allowed to evaporate slowly. This can produce high-quality films without the need for specialized equipment like a spin coater. nih.gov Drop-casting is a variation where a small volume of a saturated solution is simply dropped onto a substrate. nih.gov

Pulsed Laser Deposition (PLD): A high-power laser is used to ablate a target made of the NLO material. The resulting plume of material is then deposited onto a substrate. PLD offers precise control over film thickness and stoichiometry. mdpi.com

Once fabricated, these films undergo rigorous characterization to determine their structural and, most importantly, their nonlinear optical properties.

Characterization Techniques:

Linear Optical Properties: UV-Visible Spectroscopy is employed to measure the linear absorption, transmission, and reflection spectra of the film. sagacitykcw.in This provides information about the material's transparency windows and electronic transitions, which is fundamental for understanding its NLO response.

Nonlinear Optical Properties: The Z-scan technique is a widely used and powerful method for measuring the key NLO parameters. aip.org By moving the film sample through the focal point of a high-intensity laser beam, one can determine both the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β). From these values, the real and imaginary parts of the third-order nonlinear susceptibility (χ⁽³⁾) can be calculated. aip.orgacs.org

While specific NLO data for this compound films are not extensively documented, studies on related organic materials and polymer films provide insight into the expected range of these properties.

Table 1: Representative NLO Properties of Organic and Composite Thin Films

Material/Film Measurement Technique Wavelength (nm) Nonlinear Refractive Index (n₂) (cm²/W) Nonlinear Absorption Coefficient (β) (cm/W) Third-Order Susceptibility (χ⁽³⁾) (esu) Reference(s)
Ag-Polymer Composite Film Z-scan (5 ns pulse) 532 8.55 × 10⁻¹² 9.64 × 10⁻⁷ 5.48 × 10⁻¹⁰ aip.org
Poly(3-hexylthiophene) (P3HT) Film Z-scan (femtosecond) 530-1600 Negative Exhibits two- and three-photon absorption - acs.org
N-salicylidene-aniline in Toluene Z-scan (picosecond) - -1.87 to -5.6 × 10⁻¹² - -3.4 × 10⁻¹¹ to -1.41 × 10⁻¹⁰ researchgate.net
C450 Dye in PMMA Film Z-scan (CW laser) 650 - - 1.12 × 10⁻⁶ scirp.org

The data illustrates that organic-based films can exhibit substantial third-order nonlinearities. The negative sign for n₂ in many organic systems, such as P3HT, indicates a self-defocusing effect. acs.org The magnitude and sign of these NLO coefficients are critical for the design of all-optical switching and optical limiting devices.

Supramolecular Chemistry and Molecular Recognition

The benzofuran scaffold is not only a building block for materials with interesting electronic properties but also a versatile component in the field of supramolecular chemistry. The arrangement of benzofuran derivatives into larger, well-defined architectures through non-covalent interactions is key to developing advanced functional materials.

Self-Assembly of Benzofuran Derivatives

The self-assembly of benzofuran derivatives is driven by a combination of weak intermolecular forces, including hydrogen bonding, π-π stacking, and C-H···O interactions. The planar and aromatic nature of the benzofuran ring system makes it particularly prone to forming ordered assemblies. nih.gov

Crystal engineering studies on various benzofuran derivatives reveal common self-assembly motifs. For example, in the crystal structure of 1-(5-bromo-1-benzofuran-2-yl)ethanone (B1332053) oxime, molecules form inversion dimers through O-H···N hydrogen bonds. iucr.org These dimers are further linked by weak aromatic π-π stacking interactions, with centroid-centroid distances measured at 3.9100 Å and 3.9447 Å. iucr.org Similarly, the structure of 1-benzofuran-2,3-dicarboxylic acid shows flat, one-dimensional chains formed by intermolecular hydrogen bonds, which then stack into layers via π-π interactions. nih.gov

In a derivative closely related to the subject compound, (3Z)-7-methoxy-3-(2-phenylhydrazinylidene)-1-benzofuran-2(3H)-one, pairs of molecules are linked into dimers by N-H···O hydrogen bonds. kapadokya.edu.tr These dimers then stack along a crystal axis, connected by π-π stacking interactions between the benzene (B151609) and furan (B31954) rings of adjacent molecules. kapadokya.edu.tr The presence of substituents, like the methoxy and nitro groups in this compound, can significantly influence these interactions by altering the electronic distribution and steric profile of the molecule, thus directing the final supramolecular architecture. For instance, the analysis of two related 2-(benzofuran-2-yl)-2-oxoethyl benzoates showed that different ortho-substituents (nitro vs. amino) led to distinct hydrogen-bonding patterns—one forming chains and the other forming dimers. usm.mynajah.edu This precise control over assembly is critical for creating materials with tailored properties.

Table 2: Intermolecular Interactions in Benzofuran Derivatives

Compound Interaction Type Key Feature / Distance Resulting Architecture Reference(s)
1-(5-bromo-1-benzofuran-2-yl)ethanone oxime O-H···N Hydrogen Bonds & π-π Stacking Centroid-centroid distance ~3.9 Å Inversion dimers iucr.org
1-Benzofuran-2,3-dicarboxylic acid Intermolecular Hydrogen Bonds & π-π Stacking - 1D chains forming a layered structure nih.gov
(3Z)-7-methoxy-3-(2-phenylhydrazinylidene)-1-benzofuran-2(3H)-one N-H···O Hydrogen Bonds & π-π Stacking - Dimers stacked along crystal axis kapadokya.edu.tr
2-(1-benzofuran-2-yl)-2-oxoethyl 2-nitrobenzoate C-H···O Hydrogen Bonds - Chains forming interdigitated sheets usm.mynajah.edu
2-(1-benzofuran-2-yl)-2-oxoethyl 2-aminobenzoate N-H···O Hydrogen Bonds & π-π Stacking - Dimers linked into sheets usm.mynajah.edu

Host-Guest Interactions for Advanced Materials

The ability of molecules to recognize and bind to each other non-covalently is the foundation of host-guest chemistry. Benzofuran derivatives can participate in these interactions, acting as either guests or as components of larger host structures.

One area where this is relevant is in the use of cavitands, like cyclodextrins, to encapsulate smaller molecules. Cyclodextrins, which are water-soluble hosts, can solubilize hydrophobic molecules like benzofuran derivatives in aqueous media. nih.gov This encapsulation can act as a "molecular flask," influencing the reactivity and selectivity of chemical reactions. For example, the iodocyclization of 2-alkynylanisoles to form substituted benzofurans was shown to be affected by encapsulation within cyclodextrins, which controlled the conformation of the substrate. nih.gov

More complex host molecules have been constructed incorporating the benzofuran scaffold. For instance, a tris(naphtho)triquinacene host molecule bearing six annelated benzofuran units was synthesized and its supramolecular interactions with fullerene guests were investigated. nih.gov In such systems, the concave cavity lined with benzofuran moieties provides a complementary surface for binding guest molecules through cumulative π-π and van der Waals interactions. The design of such host-guest systems is a promising route toward creating materials for molecular recognition, sensing, and separation. researchgate.net

Future Directions and Emerging Research Avenues for 7 Methoxy 2 Nitrobenzofuran Research

Development of Novel and Efficient Synthetic Methodologies

The progression of research on 7-methoxy-2-nitrobenzofuran is intrinsically linked to the ability to synthesize it and its derivatives efficiently. Traditional synthetic routes often rely on multi-step sequences, such as the nitration and methoxylation of benzofuran (B130515) precursors, which can be laborious and low-yielding. ontosight.ai Future research will focus on developing more streamlined and sophisticated synthetic strategies.

Key emerging areas include:

Multicomponent Reactions (MCRs): One-pot MCRs offer a significant improvement in efficiency by combining three or more reactants in a single step to form a complex product. An approach analogous to the synthesis of a related 7-methoxybenzofuran (B1297906) derivative, which involved the condensation of acetovanillone, a glyoxal (B1671930) derivative, and Meldrum's acid, could be adapted to generate the this compound core or its complex analogues with high atom economy. mdpi.com

Transition-Metal Catalyzed Cross-Coupling and Cyclization: Modern synthetic organic chemistry has been revolutionized by catalytic methods. The synthesis of related nitrobenzofurans has been achieved through sequential Sonogashira cross-coupling and Cacchi-type cycloisomerization. uj.ac.za Future work should explore adapting these powerful palladium- or copper-catalyzed reactions for the construction of the this compound system, allowing for the rapid introduction of diverse substituents.

Dearomative Cycloaddition Reactions: The 2-nitro group makes the furan (B31954) ring of this compound an excellent substrate for dearomatization reactions. magtech.com.cn These reactions disrupt the aromatic system to create complex, three-dimensional, and often chiral polycyclic structures that are highly valuable in medicinal chemistry and materials science. magtech.com.cnresearchgate.net Developing novel dearomative [3+2], [4+2], and [5+2] cycloaddition protocols using this compound as the key building block is a significant frontier. mdpi.comcore.ac.uk Such strategies provide access to novel scaffolds like benzofuro[3,2-b]indol-3-ones, which are otherwise difficult to synthesize. mdpi.com

Table 1: Comparison of Synthetic Methodologies for Benzofuran Derivatives

MethodologyDescriptionAdvantagesResearch Focus for this compound
Classical Synthesis Multi-step nitration and/or methoxylation of pre-formed benzofuran rings. ontosight.aiStraightforward concept.Optimization of reaction conditions to improve yields and regioselectivity.
Multicomponent Reactions (MCRs) One-pot reaction combining three or more starting materials. mdpi.comHigh efficiency, atom economy, reduced waste, rapid library generation.Design of novel MCRs that directly assemble the this compound core.
Catalytic Cycloisomerization Transition-metal catalyzed intramolecular cyclization of functionalized precursors (e.g., alkynes). uj.ac.zaHigh yields, functional group tolerance, access to diverse analogues.Development of catalytic systems for the cyclization of appropriately substituted phenols with nitro-acetylenes.
Dearomative Cycloadditions Using the nitrobenzofuran as a platform for cycloaddition to build fused polycyclic systems. researchgate.netmdpi.comAccess to complex, 3D, chiral molecular architectures. magtech.com.cnExploring its reactivity with various dipoles, dienes, and nucleophiles to generate novel heterocyclic systems.

Exploration of Advanced Spectroscopic Characterization Techniques

While standard techniques like 1H NMR, 13C NMR, and mass spectrometry are fundamental, the unambiguous characterization of novel, complex molecules derived from this compound necessitates the use of more advanced spectroscopic methods. The structural complexity of products arising from dearomative cycloadditions, for instance, often includes multiple new stereocenters that cannot be resolved by simple 1D NMR.

Future research will increasingly rely on:

Two-Dimensional (2D) NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for definitive proton and carbon assignments and for mapping the connectivity within a molecule. mdpi.com For determining the spatial proximity of atoms and elucidating stereochemistry, NOESY (Nuclear Overhauser Effect Spectroscopy) is indispensable, as demonstrated in the structural analysis of complex isomeric benzofuran products. ehu.eus

Single-Crystal X-ray Crystallography: This technique provides the ultimate proof of structure, including absolute and relative stereochemistry. Beyond simple confirmation, it offers invaluable insights into the solid-state conformation, bond angles, and intermolecular interactions (e.g., hydrogen bonding, π-π stacking) that govern the crystal packing. mdpi.com This information is critical for understanding material properties and for rational drug design.

High-Resolution Mass Spectrometry (HRMS): HRMS is crucial for confirming the elemental composition of newly synthesized compounds with high precision, which is a standard requirement for the publication of novel chemical entities. mdpi.com

Table 2: Advanced Spectroscopic Techniques for Structural Elucidation

TechniqueInformation ProvidedApplication for this compound Research
2D NMR (COSY, HSQC, HMBC) Maps scalar coupling networks (H-H, C-H) to establish the complete chemical skeleton. mdpi.comUnambiguously assigning all atoms in complex polycyclic derivatives.
2D NMR (NOESY/ROESY) Identifies atoms that are close in space, revealing relative stereochemistry and conformation. ehu.eusDetermining the stereochemical outcome of asymmetric and diastereoselective reactions.
Single-Crystal X-ray Diffraction Provides precise 3D atomic coordinates, confirming connectivity, conformation, and stereochemistry. Definitive structural proof of novel compounds; studying intermolecular forces for materials design.
Chiral High-Performance Liquid Chromatography (HPLC) Separates enantiomers of a chiral compound. researchgate.netDetermining the enantiomeric excess (ee) and success of newly developed asymmetric synthetic methods.

Synergistic Integration of Computational and Experimental Approaches

The combination of computational chemistry with experimental work provides a powerful paradigm for modern chemical research. This synergy allows for the prediction of properties and reactivity, rationalizing experimental outcomes and guiding the design of new experiments, thereby accelerating the research and development cycle.

Future research on this compound should leverage this integration:

Density Functional Theory (DFT) Calculations: DFT can be used to predict molecular geometries, electronic structures (e.g., HOMO-LUMO energy gaps), and spectroscopic data (e.g., NMR chemical shifts), which can be compared with experimental results. uj.ac.za It is also a powerful tool for investigating reaction mechanisms, mapping transition states, and explaining the regioselectivity and stereoselectivity observed in reactions.

Molecular Docking and Dynamics: For derivatives designed as potential biological agents, molecular docking can predict the binding modes and affinities within the active site of a target protein, such as monoamine oxidase (MAO). bohrium.comresearchgate.net These computational predictions help to explain experimental activity data and can guide the design of next-generation inhibitors with improved potency and selectivity. researchgate.net Molecular dynamics (MD) simulations can further refine these models by exploring the dynamic stability of the ligand-protein complex over time. uj.ac.za

In Silico ADME/Tox Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as potential toxicity, of new derivatives. uj.ac.zaresearchgate.net This early-stage screening helps to prioritize which compounds are most promising for further development and which may have liabilities, saving significant time and resources.

Design and Synthesis of Next-Generation Functional Materials

While much of the research on benzofurans has focused on medicinal chemistry, the unique electronic nature of this compound makes it an attractive scaffold for novel functional materials. The push will be to move beyond simple biological screening and to design molecules with specific, tailored functions.

Emerging research avenues include:

Precursors for Polycyclic Aromatic Systems: The strategic placement of the methoxy (B1213986) and nitro groups can be exploited in elimination and rearrangement reactions following cycloadditions, providing a pathway to complex, functionalized polycyclic aromatic systems or other heterocyclic cores. core.ac.uk

Chiral Ligands and Organocatalysts: The development of asymmetric dearomatization reactions using this compound can lead to novel chiral scaffolds. researchgate.net These scaffolds can be further functionalized to create new classes of chiral ligands for asymmetric metal catalysis or as organocatalysts for stereoselective transformations.

Optoelectronic Materials: The benzofuran ring system is part of many molecules with interesting photophysical properties. By strategically extending the conjugation of the this compound system and adding other functional groups, it may be possible to design novel organic dyes, sensors, or components for organic light-emitting diodes (OLEDs). The inherent dipole moment from the donor-acceptor substitution pattern is a key feature to be exploited.

The future of this compound research lies in the creative application of modern synthetic methods to build molecular complexity, the rigorous use of advanced analytical techniques for characterization, and the intelligent integration of computational tools to guide and rationalize experimental design. This multifaceted approach will enable the transformation of this simple heterocyclic building block into a diverse array of sophisticated and valuable functional molecules.

Q & A

Q. What are the optimized synthetic routes for 7-methoxy-2-nitrobenzofuran, and how do reaction conditions influence yield?

The synthesis of this compound typically involves nitration of a methoxy-substituted benzofuran precursor. For example, nitration of 7-methoxybenzofuran derivatives using mixed acid (HNO₃/H₂SO₄) or milder nitrating agents (e.g., AcONO₂ in acetic acid) can introduce the nitro group at the 2-position. Solvent choice (e.g., hexafluoropropanol) and temperature control are critical to minimize side reactions like over-nitration or ring oxidation . Post-reaction purification via column chromatography (hexane/ethyl acetate gradients) or recrystallization (ethanol/water) improves purity .

Q. What analytical techniques are most reliable for characterizing this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., methoxy at C7, nitro at C2) through characteristic shifts: methoxy (~δ 3.8 ppm), nitro group deshielding adjacent protons.
  • XRD : Single-crystal X-ray diffraction resolves molecular geometry and intermolecular interactions (e.g., π-stacking in nitroaromatics) .
  • HPLC-MS : Validates purity and detects trace byproducts (e.g., di-nitrated derivatives) .

Q. How does the nitro group influence the compound’s stability under varying storage conditions?

The nitro group enhances electrophilicity, making the compound sensitive to light and reducing agents. Stability studies recommend storage in amber vials at –20°C under inert atmosphere (argon). Degradation products (e.g., amine derivatives via nitro reduction) can be monitored via TLC or HPLC .

Advanced Research Questions

Q. How can regioselectivity be controlled during functionalization of this compound?

Regioselective functionalization (e.g., halogenation, cross-coupling) is governed by electronic effects:

  • Electrophilic Substitution : The nitro group deactivates the benzofuran ring, directing incoming electrophiles to the less deactivated C5 position.
  • Transition Metal Catalysis : Suzuki-Miyaura coupling at C3 or C5 requires careful ligand selection (e.g., Pd(PPh₃)₄) to override inherent electronic biases .
    Methodological optimization involves DFT calculations to predict reactive sites and screening reaction conditions (e.g., solvent polarity, temperature) .

Q. What contradictions exist in reported redox behavior, and how can they be resolved experimentally?

Electrochemical studies report a reduction potential of ~2.8 V for this compound, but discrepancies arise due to solvent effects (e.g., aqueous vs. acetonitrile) and reference electrode calibration . Controlled experiments using a Ag/AgCl reference electrode in anhydrous DMF, coupled with in-situ IR spectroscopy, can clarify mechanistic pathways (e.g., nitro-to-amine vs. nitroso intermediates) .

Q. How does the compound interact with biological targets, and what computational models validate these interactions?

Molecular docking studies suggest that this compound’s planar structure facilitates intercalation with DNA or binding to enzymes (e.g., oxidoreductases). MD simulations reveal stable binding conformations in hydrophobic pockets, validated by fluorescence quenching assays . Contradictions in binding affinity data may stem from protonation state variability (pH-dependent nitro group charge) .

Q. What strategies mitigate byproduct formation during scale-up synthesis?

  • Flow Chemistry : Continuous nitration in microreactors improves heat dissipation, reducing poly-nitration byproducts.
  • In-line Analytics : Real-time UV monitoring detects intermediates, enabling immediate parameter adjustments (e.g., temperature, reagent stoichiometry) .

Methodological Considerations for Data Analysis

Q. How should researchers address inconsistencies in spectroscopic data across studies?

  • Cross-Validation : Compare NMR shifts with structurally analogous compounds (e.g., 5-methoxy-2-nitrobenzofuran) to identify anomalous signals .
  • Dynamic Effects : Variable-temperature NMR can resolve signal splitting caused by rotational barriers (e.g., methoxy group rotation) .

Q. What experimental designs are optimal for studying photodegradation pathways?

  • Light Exposure Assays : Use UV-Vis spectroscopy to track absorbance changes under controlled wavelengths (e.g., 254 nm).
  • Radical Trapping : Add antioxidants (e.g., BHT) to distinguish between radical-mediated vs. hydrolytic degradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.